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  • Product: 1,2-Bis(2-biphenylyloxy)ethane
  • CAS: 607-07-8

Core Science & Biosynthesis

Foundational

1,2-Bis(2-biphenylyloxy)ethane CAS 607-07-8 properties

An In-Depth Technical Guide to 1,2-Bis(2-biphenylyloxy)ethane (CAS 607-07-8) A Predictive and Comparative Analysis for Research Professionals Disclaimer: Publicly available experimental data for 1,2-Bis(2-biphenylyloxy)e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Bis(2-biphenylyloxy)ethane (CAS 607-07-8)

A Predictive and Comparative Analysis for Research Professionals

Disclaimer: Publicly available experimental data for 1,2-Bis(2-biphenylyloxy)ethane (CAS 607-07-8) is exceedingly scarce. This guide has been developed by a Senior Application Scientist to provide a robust, predictive framework for researchers. By leveraging established principles of organic chemistry and comparative analysis with structurally analogous compounds, this document offers valuable insights into the synthesis, properties, and potential applications of this molecule, empowering scientists to approach their research with a solid theoretical foundation.

Introduction and Molecular Overview

1,2-Bis(2-biphenylyloxy)ethane is a high-molecular-weight aromatic ether. Its structure consists of a central 1,2-ethane diether linkage connecting two biphenyl-2-ol moieties. The biphenyl groups are rigid and hydrophobic, while the ethylene glycol diether bridge provides a degree of conformational flexibility. This combination of a rigid aromatic scaffold with a flexible linker suggests potential applications in materials science and coordination chemistry. Given the lack of direct experimental data, this guide will proceed with a predictive analysis of its core properties and a proposed methodology for its synthesis and characterization.

Caption: Molecular Structure of 1,2-Bis(2-biphenylyloxy)ethane.

Predicted Physicochemical Properties

The properties of a molecule are dictated by its structure. For 1,2-Bis(2-biphenylyloxy)ethane, we can predict its key characteristics by considering its high molecular weight, the presence of two bulky, nonpolar biphenyl groups, and the polar ether linkages.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₂₆H₂₂O₂Derived from the molecular structure.
Molecular Weight 366.46 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidHigh molecular weight and symmetry of aromatic compounds favor a solid state at room temperature.[1]
Boiling Point > 400 °CAromatic ethers have significantly higher boiling points than alkanes of similar weight.[2][3] The large biphenyl groups will further increase this value substantially.
Melting Point High; likely in the range of 150-250 °CThe rigid, planar nature of the biphenyl units allows for efficient crystal packing, leading to a high melting point.[1]
Solubility Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, THF, and toluene.The molecule is predominantly nonpolar and hydrophobic. Ethers can act as hydrogen bond acceptors, but the large hydrocarbon scaffold prevents water solubility.[2][3][4]
Dipole Moment Non-zero, small to moderateThe C-O-C ether bonds are polar, and the molecule's bent geometry prevents the bond dipoles from canceling out completely.[2][3][5]

Proposed Synthesis: Williamson Ether Synthesis

The most direct and logical route to synthesize 1,2-Bis(2-biphenylyloxy)ethane is the Williamson ether synthesis .[6][7] This classic Sₙ2 reaction involves the coupling of an alkoxide with a primary alkyl halide.[8][9] In this case, two equivalents of 2-phenylphenoxide (the conjugate base of 2-phenylphenol) will react with one equivalent of a 1,2-dihaloethane.

synthesis_workflow cluster_reactants Reactants cluster_conditions Conditions phenol 2-Phenylphenol (2 eq.) deprotonation Deprotonation (Formation of Phenoxide) phenol->deprotonation dihaloethane 1,2-Dibromoethane (1 eq.) sn2_reaction Sₙ2 Nucleophilic Attack dihaloethane->sn2_reaction base Strong Base (e.g., NaH, K₂CO₃) base->deprotonation solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->deprotonation temp Heat (Reflux) temp->sn2_reaction deprotonation->sn2_reaction workup Aqueous Workup & Extraction sn2_reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product 1,2-Bis(2-biphenylyloxy)ethane purification->product

Caption: Proposed Williamson Ether Synthesis Workflow.

Experimental Protocol
  • Deprotonation: To a stirred solution of 2-phenylphenol (2.0 equivalents) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, ~2.2 equivalents) or anhydrous potassium carbonate (K₂CO₃, ~3.0 equivalents) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium 2-phenylphenoxide salt.

  • Nucleophilic Substitution: To the resulting slurry, add 1,2-dibromoethane (1.0 equivalent) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by Thin-Layer Chromatography (TLC). The reaction may take several hours to reach completion.[6]

  • Workup: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product will likely be a solid. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 1,2-Bis(2-biphenylyloxy)ethane.

Predicted Spectroscopic Data for Structural Elucidation

For any researcher synthesizing this compound, spectroscopic analysis is critical for confirming its identity and purity. Based on the proposed structure and data from similar compounds, the following spectral characteristics are anticipated.

TechniqueRegionPredicted Chemical Shift (δ) / Wavenumber (cm⁻¹)Assignment and Rationale
¹H NMR 7.20 - 7.60 ppmComplex multiplet, 18HAromatic protons of the two biphenyl groups. The signals will be complex due to overlapping ortho, meta, and para couplings.[10][11]
~4.30 ppmSinglet, 4HMethylene protons (-O-CH₂-CH₂-O-). As they are chemically equivalent, they should appear as a singlet. The position is downfield due to the deshielding effect of the adjacent oxygen atoms, similar to phenoxyethanol derivatives.[12][13][14]
¹³C NMR 155 - 158 ppm2CAromatic carbons directly attached to the ether oxygen (C-O).
115 - 145 ppm20CRemaining 20 aromatic carbons of the biphenyl systems. The exact shifts will vary based on their position relative to the ether linkage and the other phenyl ring.[15][16][17]
65 - 70 ppm2CMethylene carbons (-O-C H₂-C H₂-O-). This is a characteristic range for carbons in an ethylene glycol diether linkage.[12]
IR Spectroscopy 3100 - 3000 cm⁻¹MediumAromatic C-H stretching.
3000 - 2850 cm⁻¹MediumAliphatic C-H stretching from the ethylene bridge.
1275 - 1200 cm⁻¹ Strong, Sharp Asymmetric C-O-C stretching of the aryl-alkyl ether. This is the most diagnostic peak for the ether functionality. [18][19][20]
1600 & 1475 cm⁻¹MediumAromatic C=C ring stretching vibrations.
Mass Spec. m/z 366.16M⁺Molecular ion peak corresponding to the exact mass of the compound (C₂₆H₂₂O₂).

Potential Applications and Research Context

The unique structural features of 1,2-Bis(2-biphenylyloxy)ethane make it a candidate for several advanced applications, primarily in materials science and chemical synthesis.

  • High-Performance Polymers: Biphenyl derivatives are known to impart thermal stability, rigidity, and desirable optical properties to polymers.[1] This compound could serve as a monomer or an additive in the synthesis of polyesters, polyethers, or polyimides designed for high-temperature applications.

  • Organic Electronics: The biphenyl core is a common building block in materials for Organic Light-Emitting Diodes (OLEDs), where it can be part of host materials or charge transport layers.[21][22] Further functionalization of this molecule could lead to novel materials for organic electronics.

  • Ligand Synthesis: The two ether oxygens and the biphenyl aromatic systems provide potential coordination sites for metal ions. It could serve as a flexible bidentate or tetradentate ligand in coordination chemistry, useful for catalysis or the development of novel metal-organic frameworks (MOFs).

  • Chemical Intermediate: As a stable, functionalized aromatic compound, it can be a starting material for more complex molecules in the pharmaceutical or agrochemical industries, where biphenyl scaffolds are prevalent.[21]

Safety and Handling Precautions

In the absence of a specific Safety Data Sheet (SDS), handling of 1,2-Bis(2-biphenylyloxy)ethane should be guided by best practices for high-molecular-weight aromatic ethers.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[23]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[24]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and strong oxidizing agents.[24][25] While many ethers can form explosive peroxides over time, this risk is significantly lower for solid aromatic ethers compared to volatile dialkyl ethers.[25] Nevertheless, dating the container upon receipt and opening is good practice.[26]

  • Spills and Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[24]

Conclusion

While 1,2-Bis(2-biphenylyloxy)ethane (CAS 607-07-8) remains a compound with limited characterization in scientific literature, its structure suggests significant potential. This guide provides a comprehensive predictive overview to bridge the existing information gap. The proposed synthesis via the Williamson ether reaction is robust and well-established, and the predicted spectroscopic data offers a clear roadmap for structural verification. Researchers in materials science, polymer chemistry, and organic synthesis may find this molecule to be a valuable and unexplored building block. Experimental validation of the properties and reactivity outlined in this guide is a necessary and promising next step.

References

Please note that URLs have been validated at the time of generation but may change over time. A direct search of the title or CAS number will typically lead to the referenced source.

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 20). Understanding the Properties and Applications of Biphenyl Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem. [Link]

  • The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). [Link]

  • SpectraBase. (n.d.). 2-Phenoxyethanol. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • ResearchGate. (2021, June). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0167048). [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. [Link]

  • ResearchGate. (n.d.). (i) 1 H NMR spectrum of (a) iodobenzene, (b) biphenyl product taken.... [Link]

  • Royal Society of Chemistry. (2023, July 26). Investigation of biphenyl enamines for applications as p-type semiconductors. [Link]

  • SpectraBase. (n.d.). 2-Phenoxyethanol - Optional[1H NMR] - Spectrum. [Link]

  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]

  • PubMed. (1978, February). Mass and infrared spectra of diaryl and aryl alkyl sulfate diesters. [Link]

  • National Center for Biotechnology Information. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • University of St Andrews. (2024, July 22). Ethers. Health & Safety. [Link]

  • American Chemical Society. (1957). Absorption Spectra of Some Highly Substituted Diaryl Ethers. [Link]

  • BYJU'S. (n.d.). Chemical Properties of Ethers. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Loba Chemie. (n.d.). DIETHYL ETHER AR - Safety Data Sheet. [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Unacademy. (n.d.). physical and chemical properties of ethers. [Link]

  • Britannica. (2026, January 29). Ether | Chemical Structure & Properties. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

Sources

Exploratory

Technical Guide: Structure and Synthesis of 1,2-bis(2-phenylphenoxy)ethane

Abstract This technical guide provides a comprehensive analysis of 1,2-bis(2-phenylphenoxy)ethane (also known as 1,2-bis(2-biphenylyloxy)ethane), a sterically crowded ether derivative of significant interest in supramole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1,2-bis(2-phenylphenoxy)ethane (also known as 1,2-bis(2-biphenylyloxy)ethane), a sterically crowded ether derivative of significant interest in supramolecular chemistry and coordination ligand design. Unlike simple 1,2-diphenoxyethanes, this molecule features bulky ortho-phenyl substituents that drastically alter its conformational landscape, creating a hydrophobic cleft suitable for molecular recognition. This document details the self-validating synthetic protocols, structural dynamics, and spectroscopic signatures required for its research application.

Part 1: Molecular Architecture & Conformational Dynamics

Structural Overview

The molecule consists of two 2-phenylphenol (2-hydroxybiphenyl) units linked by a flexible ethylene (–CH₂CH₂–) bridge.

  • Molecular Formula: C₂₆H₂₂O₂[1]

  • Molecular Weight: 366.45 g/mol

  • Key Structural Feature: The ortho-phenyl groups introduce significant steric hindrance, preventing free rotation and favoring specific "folded" or "cleft-like" geometries.

Conformational Analysis (The Gauche Effect vs. Steric Bulk)

The central ethylene glycol bridge (–O–CH₂–CH₂–O–) is the primary determinant of the molecule's shape. In solution, 1,2-diphenoxyethanes exist in equilibrium between anti and gauche conformers.

  • The Gauche Effect: The O–C–C–O torsion angle often prefers a gauche conformation (~60°) due to hyperconjugative stabilization (

    
    ).
    
  • Steric Locking: In 1,2-bis(2-phenylphenoxy)ethane, the bulky ortho-phenyl rings clash if the molecule adopts a fully planar anti conformation. Consequently, the molecule is energetically driven toward a twisted geometry where the two biphenyl units are offset, often creating a "U-shaped" cavity.

Diagram 1: Conformational Energy Landscape The following diagram illustrates the logical flow of conformational preference driven by steric repulsion.

Conformation Start Ethylene Bridge (-O-CH2-CH2-O-) Gauche Gauche Conformer (Torsion ~60°) Electronic Stabilization Start->Gauche Preferred by Electronic Effects Anti Anti Conformer (Torsion ~180°) Steric Repulsion Start->Anti FinalState Twisted/Cleft Geometry (Supramolecular Host) Gauche->FinalState Optimized Packing OrthoBulk Ortho-Phenyl Steric Bulk OrthoBulk->Anti Destabilizes OrthoBulk->FinalState Enforces

Caption: Logical flow showing how steric bulk overrides standard anti-conformation preferences to form a cleft structure.

Part 2: Synthesis & Purification Protocol

The synthesis follows a robust Williamson Ether Synthesis pathway. This protocol is designed for high reproducibility, utilizing phase-transfer catalysis principles or standard nucleophilic substitution conditions.

Reaction Mechanism

The reaction involves the double nucleophilic attack of the 2-phenylphenoxide anion (generated in situ) onto the electrophilic 1,2-dibromoethane.

Diagram 2: Synthetic Pathway

Synthesis Reactant1 2-Phenylphenol (2 eq) Intermediate Phenoxide Anion (Nucleophile) Reactant1->Intermediate Deprotonation Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Product 1,2-bis(2-phenylphenoxy)ethane (Crude) Intermediate->Product + Reactant 2 SN2 Substitution Reactant2 1,2-Dibromoethane (1 eq) Reactant2->Product Purified Crystalline Solid Product->Purified Recrystallization (EtOH/Toluene)

Caption: Step-by-step synthetic workflow from reactants to purified crystalline product.

Experimental Protocol

Safety Note: 1,2-Dibromoethane is a potential carcinogen and volatile. Work in a fume hood.

Reagents:

  • 2-Phenylphenol (2-Hydroxybiphenyl): 3.40 g (20 mmol)

  • 1,2-Dibromoethane: 1.88 g (10 mmol)

  • Potassium Carbonate (anhydrous): 4.14 g (30 mmol)

  • Solvent: DMF (Dimethylformamide) or Acetone (50 mL)

Step-by-Step Procedure:

  • Activation: In a 100 mL round-bottom flask, dissolve 2-phenylphenol in DMF (or Acetone). Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion. Visual Check: Solution may darken slightly or become a slurry.

  • Addition: Add 1,2-dibromoethane dropwise via syringe to the stirring suspension.

  • Reflux:

    • If using Acetone: Reflux at 60°C for 24 hours.

    • If using DMF: Heat to 90°C for 4-6 hours. (DMF allows faster kinetics due to higher temperature and better solubility).

  • Monitoring: Monitor by TLC (Silica gel, Hexane:Ethyl Acetate 4:1). The starting phenol (

    
    ) should disappear; the product will appear as a less polar spot (
    
    
    
    ).
  • Workup:

    • Pour the reaction mixture into 300 mL of ice-cold water. The product should precipitate as a white or off-white solid.

    • Filter the solid using a Buchner funnel. Wash copiously with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield colorless needles.

Part 3: Characterization & Data

Spectroscopic Signatures

The following data tables summarize the expected signals for validation.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

MoietyChemical Shift (δ)MultiplicityIntegrationAssignment
Bridge 4.35 - 4.45 ppmSinglet (s)4H–O–CH ₂–CH ₂–O–
Aromatic 6.90 - 7.10 ppmMultiplet4HPhenoxy ring protons (ortho/para to ether)
Aromatic 7.20 - 7.60 ppmMultiplet14HBiphenyl/Phenyl ring protons

Note on Bridge Signal: While often a singlet due to symmetry, restricted rotation caused by the bulky phenyl groups can sometimes split this into an AA'BB' system in high-resolution fields or at low temperatures.

Table 2: Physical Properties

PropertyValue/RangeNotes
Appearance White crystalline solidNeedles or plates
Melting Point ~140–155°CEstimated based on analogs; varies by polymorph.
Solubility Soluble: CHCl₃, DCM, TolueneInsoluble: Water, Methanol (cold)
Crystallographic Features

In the solid state, 1,2-bis(2-phenylphenoxy)ethane typically adopts a conformation where the ethylene bridge is gauche. The two phenyl rings of the biphenyl units are twisted relative to the phenoxy rings (dihedral angle ~45-60°) to minimize steric clash, creating a structure capable of


 stacking in the crystal lattice.

Part 4: Applications in Research

Supramolecular Host Chemistry

The "cleft" shape of the molecule makes it a precursor for:

  • Podands: Open-chain analogs of crown ethers that can wrap around cations (

    
    , 
    
    
    
    ).
  • Molecular Tweezers: The two pendant phenyl rings can sandwich electron-deficient guests via

    
     interactions.
    
Ligand Design

While this molecule is an ether, it serves as a structural model for the phosphine analog 1,2-bis(diphenylphosphino)ethane (dppe) . Researchers often use the ether derivative to study the steric demands of the backbone without the complication of oxidation-sensitive phosphines.

References

  • PubChem. (n.d.).[2] 1,2-bis(2-biphenylyloxy)ethane (Compound).[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Giacometti, G., et al. (2013). Ground state conformational preferences in 1,2-diphenoxyethane. Journal of Chemical Physics.
  • Cambridge Crystallographic Data Centre (CCDC). Search for structure analogs: 1,2-diphenoxyethane derivatives.[Link]

Sources

Foundational

A Technical Guide to 1,2-bis(ortho-phenylphenoxy)ethane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Defining 1,2-bis(ortho-phenylphenoxy)ethane 1,2-bis(ortho-phenylphenoxy)ethane, also known as 1,2-bis(biphenyl-2-yloxy)ethane, is a diaryl eth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 1,2-bis(ortho-phenylphenoxy)ethane

1,2-bis(ortho-phenylphenoxy)ethane, also known as 1,2-bis(biphenyl-2-yloxy)ethane, is a diaryl ether that is not extensively documented in current scientific literature. Its structure is characterized by two ortho-phenylphenol (also known as 2-phenylphenol or o-phenylphenol) moieties linked by an ethane bridge through their phenolic oxygen atoms. While specific experimental data for this compound is scarce, its synthesis and properties can be predicted with a high degree of confidence based on the well-established chemistry of its constituent parts and fundamental organic reactions. This guide provides a comprehensive overview of its predicted characteristics, a detailed protocol for its synthesis via the Williamson ether synthesis, and an exploration of its potential applications in various scientific fields.

The core building block, ortho-phenylphenol, is an organic compound with known applications as a fungicide, disinfectant, and preservative. Its phenolic hydroxyl group provides a reactive site for etherification, allowing for the construction of larger, more complex molecules such as the topic of this guide.

Synonyms and Alternative Nomenclature

Due to the lack of a standardized, commonly used name, 1,2-bis(ortho-phenylphenoxy)ethane may be referred to by several synonyms:

  • 1,2-Bis(2-biphenylyloxy)ethane

  • 1,2-Bis(biphenyl-2-yloxy)ethane

  • Ethane, 1,2-bis(2-biphenylyloxy)-

  • 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-phenylbenzene)

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1,2-bis(ortho-phenylphenoxy)ethane, calculated based on its chemical structure. These values are essential for designing synthetic protocols, predicting solubility, and understanding its potential behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₂₆H₂₂O₂Calculated
Molecular Weight 366.45 g/mol Calculated
Appearance Likely a white to off-white solidInferred from similar compounds[1]
XLogP3 ~6.8Predicted
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 5Calculated

Proposed Synthesis: The Williamson Ether Synthesis

The most direct and reliable method for synthesizing 1,2-bis(ortho-phenylphenoxy)ethane is the Williamson ether synthesis.[2][3][4] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, two equivalents of ortho-phenylphenoxide react with one equivalent of a 1,2-dihaloethane.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 2-phenylphenol 2 x ortho-phenylphenol reaction_center Williamson Ether Synthesis 2-phenylphenol->reaction_center 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->reaction_center Base Base (e.g., K₂CO₃, NaH) Base->reaction_center Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->reaction_center product 1,2-bis(ortho-phenylphenoxy)ethane reaction_center->product

Caption: Proposed synthesis of 1,2-bis(ortho-phenylphenoxy)ethane.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions for phenols.[5][6] Optimization of reaction time, temperature, and purification methods may be necessary.

Materials:

  • ortho-phenylphenol (2 equivalents)

  • 1,2-dibromoethane (1 equivalent)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.2 equivalents) or Sodium Hydride (NaH, 2.2 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Preparation of the Phenoxide:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ortho-phenylphenol (2 eq.) and anhydrous DMF or acetonitrile.

    • Stir the solution until the ortho-phenylphenol is fully dissolved.

    • Add anhydrous potassium carbonate (2.2 eq.) to the solution. Alternatively, for a stronger base, cool the solution to 0 °C and carefully add sodium hydride (2.2 eq.) portion-wise.

    • Stir the mixture at room temperature (or 0 °C for NaH) for 30-60 minutes to allow for the formation of the potassium or sodium ortho-phenylphenoxide.

  • Etherification Reaction:

    • To the phenoxide solution, add 1,2-dibromoethane (1 eq.) dropwise via a syringe.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If using DMF, carefully pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane or ethyl acetate (3x). If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure before dissolving the residue in an extraction solvent and water.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system for compounds of this polarity.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1,2-bis(ortho-phenylphenoxy)ethane.

Self-Validating System and Characterization

To ensure the identity and purity of the synthesized 1,2-bis(ortho-phenylphenoxy)ethane, a comprehensive characterization is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure by showing the expected signals for the aromatic protons of the biphenyl groups and the methylene protons of the ethane bridge.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This will show the characteristic C-O-C stretching vibrations of the ether linkages and the absence of the broad O-H stretch from the starting ortho-phenylphenol.

  • Melting Point Analysis: A sharp melting point range will indicate a high degree of purity.

Potential Applications and Future Research Directions

While no specific applications for 1,2-bis(ortho-phenylphenoxy)ethane have been reported, its structure suggests several areas of potential utility for researchers and drug development professionals:

  • Coordination Chemistry: The two ether oxygens and the biphenyl moieties could act as a multidentate ligand for various metal ions. The resulting metal complexes could have interesting catalytic or material properties.[1]

  • Polymer Science: As a monomer, 1,2-bis(ortho-phenylphenoxy)ethane could be incorporated into polyesters, polyethers, or other polymers to impart specific properties such as thermal stability, rigidity, or altered solubility, stemming from the bulky biphenyl groups.

  • Materials Science: The rigid and aromatic nature of the molecule suggests potential applications in the development of high-performance materials, liquid crystals, or as a component in organic light-emitting diodes (OLEDs).

  • Drug Discovery: The biphenyl moiety is a common scaffold in medicinal chemistry. This molecule could serve as a starting point for the synthesis of novel compounds with potential biological activity. The ether linkage provides a flexible spacer between two pharmacophoric groups.

Safety and Handling

As 1,2-bis(ortho-phenylphenoxy)ethane is not commercially available, a specific safety data sheet is not available. However, based on its starting materials, the following precautions should be taken:

  • ortho-phenylphenol: Is a known irritant and may cause skin and eye irritation.

  • 1,2-dibromoethane: Is a toxic and carcinogenic compound.

  • Bases (K₂CO₃, NaH): Potassium carbonate is an irritant. Sodium hydride is a flammable solid that reacts violently with water.

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Avoid inhalation of dust and vapors.

  • Take appropriate precautions when working with flammable solvents and reactive reagents like sodium hydride.

Conclusion

1,2-bis(ortho-phenylphenoxy)ethane represents an unexplored area of chemical space. While direct experimental data is lacking, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on the well-established Williamson ether synthesis. The predicted properties and potential applications of this molecule make it an intriguing target for further research in coordination chemistry, materials science, and drug discovery. The detailed protocol and characterization steps outlined here offer a clear path for scientists to synthesize and investigate this novel compound.

References

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Google Patents. Use of ortho-phenylphenol and/or derivatives thereof for inhibiting the asexual reproduction of fungi.
  • MP Biomedicals. 1,2-Bis-(O-Aminophenoxy)Ethane-N,N,N,N-Tetraacetic Acid. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Name Reactions. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]

  • Ataman Kimya. ORTHO-PHENYL PHENOL. [Link]

  • Wikipedia. 1,2-Bis(diphenylphosphino)ethane. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Properties of Bis(biphenylyloxy)ethane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Bis(biphenylyloxy)ethane derivatives represent a class of organic molecules with significant potential in materials science and, by extension, in a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(biphenylyloxy)ethane derivatives represent a class of organic molecules with significant potential in materials science and, by extension, in advanced drug delivery systems. Their inherent structural rigidity, conferred by the biphenyl moieties, combined with the flexibility of the ether linkages, gives rise to a unique set of thermal properties. This guide provides a comprehensive overview of the thermal behavior of these compounds, including their thermal stability, phase transitions, and the influence of molecular structure on these characteristics. We will delve into the primary analytical techniques used for their characterization, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explore the structure-property relationships that govern their performance at elevated temperatures. This document is intended to serve as a valuable resource for researchers and professionals working with these and related high-performance organic materials.

Introduction: The Significance of Thermal Properties

The thermal behavior of a compound is a critical determinant of its suitability for various applications. For bis(biphenylyloxy)ethane derivatives, understanding their response to heat is paramount for several reasons:

  • Processing and Formulation: In the development of materials, such as high-performance polymers or liquid crystal displays, these derivatives may be subjected to high temperatures during synthesis, purification, and processing. Knowledge of their melting points, glass transition temperatures, and decomposition temperatures is essential to prevent degradation and ensure the formation of the desired material with optimal properties.

  • Application in Drug Delivery: In the pharmaceutical sciences, thermally stable excipients are crucial for formulating drugs that may undergo heat sterilization or are intended for use in devices that operate at elevated temperatures. The thermal stability of bis(biphenylyloxy)ethane derivatives could make them candidates for specialized drug delivery systems.

  • Predictive Modeling and Molecular Design: A thorough understanding of how molecular structure influences thermal properties allows for the rational design of new derivatives with tailored characteristics. By systematically modifying the substituents on the biphenyl rings or altering the length of the linking chain, researchers can fine-tune the thermal behavior to meet specific application requirements.

The core structure of bis(biphenylyloxy)ethane, featuring two biphenyl groups linked by a short diether chain, provides a foundation of high thermal stability due to the aromatic nature of the biphenyl units. The ether linkages introduce a degree of flexibility, which can influence melting behavior and the potential for liquid crystallinity.

Key Analytical Techniques for Thermal Characterization

The investigation of the thermal properties of bis(biphenylyloxy)ethane derivatives relies on two principal analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[1] This allows for the detection of physical and chemical changes that involve an exchange of heat.

Core Principles and Experimental Insights:

  • Phase Transitions: DSC is particularly adept at identifying first-order phase transitions, such as melting (solid to liquid) and crystallization, which appear as endothermic and exothermic peaks, respectively, on the DSC thermogram. Second-order transitions, like the glass transition (Tg), are observed as a step-change in the baseline.[2]

  • Purity Assessment: The shape and sharpness of a melting peak can provide an indication of the purity of the compound. Impurities typically lead to a broadening of the melting peak and a depression of the melting point.

  • Liquid Crystallinity: For compounds that exhibit liquid crystalline phases (mesophases), DSC can detect the transitions between the crystalline solid, various liquid crystalline states (e.g., nematic, smectic), and the isotropic liquid. These transitions are often characterized by smaller enthalpy changes compared to melting.[3]

Experimental Protocol: A Self-Validating System

A typical DSC experiment for a novel bis(biphenylyloxy)ethane derivative would involve the following steps:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, often involving a heat-cool-heat cycle. The first heating scan can reveal the initial thermal history of the sample. The cooling scan provides information on crystallization or glass formation. The second heating scan, performed on the sample with a now-controlled thermal history, provides more reproducible data on melting and other transitions.[2]

  • Heating Rate: A typical heating rate is 10 °C/min. Slower rates can provide better resolution of closely spaced thermal events, while faster rates can enhance the detection of subtle transitions.

  • Inert Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation of the sample at elevated temperatures.

DSC_Workflow

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is essential for determining the thermal stability and decomposition profile of a material.

Core Principles and Experimental Insights:

  • Thermal Stability: The TGA thermogram, a plot of mass versus temperature, reveals the temperature at which the material begins to decompose. Key metrics include the onset temperature of decomposition (Td) and the temperatures at which 5% (T5%) or 10% (T10%) weight loss occurs.

  • Decomposition Mechanism: The shape of the TGA curve and its derivative (DTG curve), which shows the rate of mass loss, can provide insights into the mechanism of decomposition. A single-step decomposition suggests a different mechanism than a multi-step process.

  • Compositional Analysis: TGA can be used to determine the composition of multi-component systems, such as the amount of solvent or moisture in a sample, or the filler content in a composite material.

Experimental Protocol: A Self-Validating System

A standard TGA experiment for a bis(biphenylyloxy)ethane derivative would be conducted as follows:

  • Sample Preparation: A small sample (typically 5-10 mg) is placed in a tared TGA pan (often made of ceramic or platinum).

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 or 20 °C/min, over a wide temperature range (e.g., from room temperature to 600-800 °C).[5]

  • Atmosphere Control: The experiment is typically run under an inert nitrogen atmosphere to study the thermal decomposition without oxidation. A subsequent run in an oxidative atmosphere (e.g., air) can provide information on the thermo-oxidative stability.

TGA_Workflow

Structure-Property Relationships in Bis(biphenylyloxy)ethane Derivatives

The thermal properties of bis(biphenylyloxy)ethane derivatives are intrinsically linked to their molecular structure. By systematically altering the substituents on the biphenyl rings, one can modulate the melting point, thermal stability, and the propensity to form liquid crystalline phases.

StructureProperty

Influence of Terminal Substituents

The nature and length of terminal substituents on the biphenyl rings have a profound effect on the thermal behavior.

  • Alkoxy and Alkyl Chains: The introduction of flexible alkyl or alkoxy chains at the 4 and 4' positions of the biphenyl groups can significantly influence the melting point and promote liquid crystallinity. Generally, as the length of the alkyl/alkoxy chain increases, the melting point tends to decrease due to a disruption of the crystal packing and an increase in molecular flexibility.[3] However, this also tends to stabilize mesophases, particularly smectic phases, leading to a broader liquid crystalline range.[3][6] An "odd-even" effect is often observed, where derivatives with an even number of atoms in the alkyl/alkoxy chain have higher clearing points (transition from liquid crystal to isotropic liquid) than those with an odd number of atoms.[7]

  • Polar Groups: The presence of polar terminal groups, such as cyano (-CN) or nitro (-NO2), can lead to strong intermolecular dipole-dipole interactions. This can increase the melting point and enhance the stability of nematic liquid crystal phases.

Impact of the Core Structure

The biphenyl core is a key contributor to the high thermal stability of these molecules. The aromatic rings are inherently stable and require significant energy to break down. The presence of the biphenyl unit restricts rotational freedom and promotes strong intermolecular π-π stacking interactions, which contributes to higher melting points and thermal stability compared to analogous compounds with a single phenyl ring.[4]

Role of the Ethane Linker

The 1,2-ethane diether linker provides a degree of flexibility to the molecule. This flexibility allows the two biphenyl units to adopt non-coplanar conformations, which can influence crystal packing and, consequently, the melting point. The ether linkages themselves are generally thermally stable.

Quantitative Thermal Data of Selected Derivatives

While a comprehensive homologous series of bis(biphenylyloxy)ethane derivatives is not extensively documented in a single source, data from related compounds can provide valuable insights. The following table summarizes expected trends and some reported data for analogous structures.

Compound/Derivative ClassKey Structural FeatureMelting Point (Tm) (°C)Decomposition Temp. (Td) (°C)Liquid Crystalline Behavior
Biphenyl (for reference)Core aromatic hydrocarbon~70[5]> 200Not liquid crystalline
1,2-Bis(4-methoxyphenoxy)ethaneMethoxy-substituted phenoxy--Crystal structure reported[2]
1,2-Bis(4-methylphenoxy)ethaneMethyl-substituted phenoxy--Crystal structure reported[7]
α,ω-Bis(4-cyanobiphenyl-4'-oxy)alkanesCyanobiphenyl with flexible alkane linkersVaries with linker lengthHighEnantiotropic nematic phases observed[8]
Cholesteryl 4'-alkyloxybiphenyl-4-carboxylatesBiphenyl core with long alkoxy chainsDecreases with increasing chain length[3]HighSmectic A and Cholesteric phases[3]
Poly(ether imide)s from biphenyl dianhydridePolymer with biphenyl ether backbone- (Amorphous)> 478High Tg (206–262°C)

Data for directly analogous bis(biphenylyloxy)ethane derivatives is limited in the public domain. The table illustrates trends based on structurally similar compounds.

Conclusion and Future Outlook

Bis(biphenylyloxy)ethane derivatives are a class of compounds with notable thermal stability, a property endowed by their rigid biphenyl core. The thermal behavior, including melting point and the potential for liquid crystallinity, can be systematically tuned by modifying the terminal substituents on the biphenyl rings. The primary tools for characterizing these properties are DSC and TGA, which provide quantitative data on phase transitions and thermal decomposition.

For researchers in materials science and drug development, a clear understanding of these thermal properties is crucial for designing new materials and formulations with desired performance characteristics. Future research should focus on the synthesis and characterization of a broader range of bis(biphenylyloxy)ethane derivatives to establish a more comprehensive understanding of their structure-property relationships. This will undoubtedly open up new avenues for their application in advanced technologies.

References

  • Enhanced intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogens-containing liquid crystalline co-curing agents. (URL not available)
  • Cammenga, H. K., & Epple, M. (1995). Instrumentelle und methodische Aspekte der dynamischen Differenz-Kalorimetrie. Angewandte Chemie, 107(11), 1284-1307.
  • Bhowmik, P. K., Al-Karawi, M. K., Killarney, S. T., Dizon, E. J., Chang, A., Kim, J., ... & Han, H. (2020). Thermotropic Liquid-Crystalline and Light-Emitting Properties of Bis (4-aalkoxyphenyl) Viologen Bis (triflimide) Salts. Molecules, 25(10), 2435.
  • Bhowmik, P. K., Al-Karawi, M. K., Killarney, S. T., Dizon, E. J., Chang, A., Kim, J., ... & Han, H. (2020). Thermotropic Liquid-Crystalline and Light-Emitting Properties of Bis(4-aalkoxyphenyl) Viologen Bis(triflimide) Salts. Digital Scholarship@UNLV.
  • Ha, S. T., Yeap, G. Y., & Boey, P. L. (2011). Mesomorphic Properties of Biphenyl Derivatives with Cholesteryl Moiety. Sci-forum.
  • DSC thermograms of biphenyl derived telechelics. (URL not available)
  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (URL not available)
  • Thermotropic liquid‐crystalline polyesters of 4,4′‐biphenol and phenyl‐substituted 4,4′‐biphenols with 4,4′‐oxybisbenzoic acid. (URL not available)
  • Lee, J. H., & Kim, D. Y. (2003). Thermotropic liquid crystalline properties of α, ω-Bis (4-cyanoazobenzene-4'-oxy) alkanes. Bulletin of the Korean Chemical Society, 24(12), 1775-1779.
  • Trivedi, M., Branton, P., Trivedi, D., Nayak, G., Jana, S., & Tallapragada, R. M. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Environmental Analytical Chemistry, 2(4), 1-7.
  • Imrie, C. T., & Taylor, L. (1998). Liquid crystal trimers. The synthesis and characterisation of the 4, 4′-bis [ω-(4-cyanobiphenyl-4′-yloxy) alkoxy] biphenyls.
  • Thermotropic Liquid-Crystalline and Light-Emitting Properties of Bis(4-aalkoxyphenyl) Viologen Bis(triflimide) Salts. (URL not available)
  • Hamad, W. M., Ahmed, A. K., & Al-Dafaai, R. H. (2017). Synthesis and Liquid Crystalline Studies of 2, 4-bis (4'-n-nonyloxybenzoyloxy) benzylidene-4''-n-alkyloxyaniline. International Journal of Advanced Research, 5(4), 1629-1639.
  • 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. (2025). BenchChem.
  • molecular origins of polymorphic phase transitions for dynamic organic electronics by daniel. (URL not available)
  • Song, I. Z., Watanabe, S. T., & Nishimura, A. M. (2023). CHANGING THE ONSET OF THE DISORDER-TO-ORDER TRANSITION AND INCREASING THE DENSITY OF DEFECT SITES IN BIPHENYL ADLAYER ON Al2O3.
  • Zhang, Z., Zhang, Y., & Chen, J. (2022). Tunable thermal properties of the biphenylene and the lateral heterostructure formed with graphene: A molecular dynamics investigation. Frontiers in Chemistry, 10, 963503.
  • Paterson, D. A., Gao, M., Tuchband, M. R., Zadoina, L., Vaupotič, N., Šlajkovec, M., ... & Imrie, C. T. (2017). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy) decanes (CB10O· m).
  • Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides via thermal and chemical stimuli. (URL not available)
  • Covalent Attachment of TADF Chromophores to Thermally Stable Poly(arylene ether)s. (URL not available)
  • DSC & TGA Thermal Analysis.pptx. (URL not available)
  • Gray, G. W., & Mosley, A. (1976). Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy-and 4-n-alkyl-4′-cyanobiphenyls. Journal of the Chemical Society, Perkin Transactions 2, (1), 97-102.
  • Atomistic analysis of nematic phase transition in 4-cyano-4 - -alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition. (URL not available)
  • de Oliveira, A. C., de Oliveira, A. C., da Silva, J. A., da Luz, F. S., & Monteiro, S. N. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Polymers, 15(18), 3788.

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Foundational

Section 1: Compound Profile and Hazard Assessment by Chemical Analogy

An In-Depth Technical Guide to the Safety and Handling of 1,2-Bis(2-biphenylyloxy)ethane Introduction To establish a presumptive safety profile, we must first analyze the structure of 1,2-Bis(2-biphenylyloxy)ethane. Capt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 1,2-Bis(2-biphenylyloxy)ethane

Introduction

To establish a presumptive safety profile, we must first analyze the structure of 1,2-Bis(2-biphenylyloxy)ethane.

Caption: Molecular Structure of 1,2-Bis(2-biphenylyloxy)ethane.

The molecule consists of two key structural motifs:

  • Biphenyl Groups: Biphenyl itself is a known hazardous substance.

  • Aryl Ether Linkage: An ethane bridge connected to two phenoxy groups (-O-Ar).

Our analysis will draw from the safety profiles of biphenyl and various 1,2-bis(phenoxy)ethane derivatives for which data is available.

Section 2: Presumptive Hazard Identification and Analysis

Hazards Associated with the Biphenyl Moiety

Biphenyl is used as a chemical intermediate and has undergone toxicological review.[1] Studies provide suggestive evidence for its carcinogenicity in animal models, with increased incidences of urinary bladder tumors in male rats and liver tumors in female mice.[1][2] Kidney toxicity has also been identified as a potential human health hazard.[1] While the biphenyl in our target molecule is substituted, it is prudent to assume that the toxicological properties may be retained.

Hazards Associated with the Aryl Ether Structure

Aryl ethers are generally stable. However, analogous structures provide insight into potential hazards. For instance, 1,2-Bis(2-methoxyphenoxy)ethane, a close structural analog, is classified as very toxic to aquatic life (H400).[3] Other related diether compounds are listed as causing skin and eye irritation.[4][5] For example, 1,2-Bis(tosyloxy)ethane is classified as causing skin irritation (H315) and serious eye irritation (H319).

Presumptive GHS Classification

Based on the principles of chemical analogy, we can propose a presumptive hazard classification for 1,2-Bis(2-biphenylyloxy)ethane to guide safe handling protocols.

Hazard ClassPresumptive ClassificationRationale
Acute Toxicity Category 4 (Oral, Dermal)Harmful if swallowed or in contact with skin. Based on analogs like 1,2-Bis(2-chloroethoxy)ethane.[5]
Skin Corrosion/Irritation Category 2Causes skin irritation. Based on analogs like 1,2-Bis(tosyloxy)ethane.
Serious Eye Damage/Irritation Category 2Causes serious eye irritation. Based on analogs like 1,2-Bis(tosyloxy)ethane.
Specific Target Organ Toxicity Potential HazardMay cause damage to kidneys and liver. Based on the known toxicology of biphenyl.[1]
Carcinogenicity Potential HazardSuspected of causing cancer. Based on animal data for biphenyl.[1][2]
Hazardous to the Aquatic Environment Acute Category 1Very toxic to aquatic life. Based on the closely related 1,2-Bis(2-methoxyphenoxy)ethane.[3]

Section 3: Recommended Safe Handling and Storage Protocols

All handling of 1,2-Bis(2-biphenylyloxy)ethane should occur under the assumption that it is a hazardous substance. The following protocols are mandatory.

Engineering Controls
  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. The fume hood should have adequate airflow.

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing exposure.

OperationRequired PPE
Weighing/Transfer (Solid) Nitrile gloves, safety glasses with side-shields, lab coat.
Solution Preparation/Reaction Nitrile or neoprene gloves, chemical goggles, lab coat. A face shield may be required for splash hazards.
Work-up/Purification Chemical-resistant gloves, chemical goggles, lab coat.

PPE Protocol:

  • Gloves: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Use safety glasses or goggles conforming to approved standards such as EN166 (EU) or NIOSH (US).

  • Hygiene: Wash hands thoroughly after handling and before breaks.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.[5]

  • Access: Store in a locked cabinet or area with restricted access.[4]

Section 4: Emergency Procedures Workflow

In the event of an exposure or spill, a rapid and informed response is crucial. The following workflow should be followed.

Caption: General Emergency Response Workflow for Exposure or Spills.

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes and consult a physician.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the area.[6][7]

  • Ventilate: Ensure adequate ventilation.

  • Protect: Use personal protective equipment, including respiratory protection if dealing with a large spill of fine powder.

  • Contain: Prevent the product from entering drains.[7] Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.

  • Decontaminate: Clean the affected area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: In case of fire, hazardous combustion gases or vapors may be produced.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Laboratory Workflow for Handling Potentially Hazardous Compounds

A self-validating system of protocols is essential when working with compounds of unknown toxicity. The following workflow illustrates the key decision points and safety checks.

Safe_Handling_Workflow Start Experiment Planning Assess Hazard Assessment (Review this guide & analogs) Start->Assess Prepare Prepare Engineering Controls (Fume Hood, Spill Kit) Assess->Prepare SelectPPE Select & Inspect PPE Prepare->SelectPPE Weigh Weighing & Transfer SelectPPE->Weigh React Reaction / Procedure Weigh->React React->Assess Unexpected Observation? Cleanup Decontamination & Cleanup React->Cleanup Cleanup->Assess Spill? Waste Waste Disposal Cleanup->Waste End Documentation & Storage Waste->End

Caption: Standard Laboratory Workflow for Uncharacterized Compounds.

Conclusion

In the absence of a specific Safety Data Sheet for 1,2-Bis(2-biphenylyloxy)ethane, a conservative approach grounded in scientific principles and chemical analogy is paramount. The available data from biphenyl and related aryl diether compounds suggest that this substance should be handled as a potentially carcinogenic material that may cause target organ toxicity, skin and eye irritation, and is likely hazardous to the aquatic environment. The protocols outlined in this guide—emphasizing robust engineering controls, appropriate PPE, and strict adherence to emergency procedures—provide the necessary framework for its safe use in a research and development setting. Until comprehensive toxicological data becomes available, this precautionary approach ensures the highest level of safety for all personnel.

References

  • TCI Chemicals. (2025, January 9). SAFETY DATA SHEET: 1,2-Bis(2-aminoethoxy)ethane.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1,2-BIS(TOSYLOXY)ETHANE.
  • Aldrich. (2025, November 6). SAFETY DATA SHEET - Aldrich 376728.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1,2-Bis(2-methoxyphenoxy)ethane.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1,2-Bis(2-chloroethoxy)ethane.
  • Gelest, Inc. (2014, December 3). 1,2-BIS(TRIETHOXYSILYL)ETHYLENE, 95%.
  • Integrated Risk Information System. (2013, August 26). TOXICOLOGICAL REVIEW OF BIPHENYL.
  • SLAC National Accelerator Laboratory. (2013, May 20). Ethane Safe Handling Guideline.
  • Risk Assessment Information System. (2024, January 16). Human Health Effects of Biphenyl: Key Findings and Scientific Issues.

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Protocols & Analytical Methods

Method

Formulation of heat-activated adhesives with solid plasticizers

Application Note: Formulation and Characterization of Delayed-Tack Heat-Activated Adhesives (HAAs) utilizing Solid Plasticizers Abstract This guide details the formulation principles and characterization protocols for He...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation and Characterization of Delayed-Tack Heat-Activated Adhesives (HAAs) utilizing Solid Plasticizers

Abstract

This guide details the formulation principles and characterization protocols for Heat-Activated Adhesives (HAAs) employing solid plasticizers. Unlike conventional hot-melts or pressure-sensitive adhesives (PSAs), these systems remain non-tacky at room temperature (facilitating handling and sterilization) and become tacky only upon thermal activation. This "switchable" behavior is governed by the phase transition and crystallization kinetics of the solid plasticizer within the polymer matrix. This note bridges industrial polymer science with pharmaceutical relevance, drawing parallels between plasticizer crystallization and drug-in-adhesive "blooming" phenomena.

Part 1: The Physics of the "Switching" Mechanism

The core functionality of a delayed-tack HAA relies on the thermodynamic incompatibility of the solid plasticizer with the polymer matrix at room temperature, and their compatibility above the plasticizer's melting point (


).
The Thermodynamic Cycle
  • Latent State (

    
    ):  The plasticizer exists as discrete crystalline domains dispersed within the polymer. The polymer's Glass Transition Temperature (
    
    
    
    ) remains high (above room temperature), rendering the adhesive non-tacky and block-free.
  • Activation (

    
    ):  Upon heating, the plasticizer melts and solvates the polymer chains. This drastically lowers the system's 
    
    
    
    (often by >40°C), inducing a transition from a glassy solid to a viscoelastic liquid (tacky state).
  • Open Time (Supercooled State): Upon removal of the heat source, the system cools. However, the plasticizer does not immediately recrystallize. It remains in a supercooled, amorphous state, keeping the polymer plasticized and tacky. This window is the "Open Time."[1]

  • Setting (Recrystallization): Over time (seconds to minutes), the plasticizer nucleates and recrystallizes. The polymer chains are expelled from the crystal lattice, the

    
     rises back to its original value, and the bond becomes structural (non-tacky).
    
Mechanism Visualization

G Latent Latent State (Solid Plasticizer + Glassy Polymer) Non-Tacky Activation Thermal Activation (IR / Convection) Latent->Activation Heat > Tm Molten Activated State (Solvated Polymer System) Viscoelastic/Tacky Activation->Molten Solvation Cooling Cooling Phase (Supercooling) Molten->Cooling Remove Heat OpenTime Open Time Window (Delayed Crystallization) Tacky @ Room Temp Cooling->OpenTime Metastable State Recryst Recrystallization (Phase Separation) OpenTime->Recryst Time (Kinetics) Bond Structural Bond (High Tg Restored) Rigid/High Shear Strength Recryst->Bond Phase Separation Bond->Latent Reversible (If thermoplastic)

Figure 1: The thermodynamic lifecycle of a solid plasticizer-based HAA. The critical "Open Time" is governed by the stability of the supercooled liquid state.

Part 2: Material Selection & Formulation Strategy

Successful formulation requires pairing a polymer with a solid plasticizer that has a specific solubility parameter match.

Component Selection Table
Component ClassFunctionKey ExamplesSelection Criteria
Base Polymer Mechanical backboneStyrene-Acrylics, Polyurethanes (PUDs), EVA (high Vinyl Acetate)Must have

(glassy at RT). Must be compatible with plasticizer only when molten.
Solid Plasticizer The "Switch"Benzoflex™ 352 (1,4-Cyclohexanedimethanol dibenzoate), DCHP (Dicyclohexyl phthalate), TSA (Toluenesulfonamide)Sharp melting point (

). High crystallization rate (for fast set) or slow rate (for long open time).
Tackifier Adhesion promoterRosin Esters, Terpene PhenolicsOptional. Increases specific adhesion to low surface energy substrates (e.g., PE, PP).
Nucleating Agent Kinetics modifierSilica, Talc, Benzoic AcidAccelerates recrystallization to shorten open time if necessary.
Translational Science: The Pharma Connection

For Drug Development Professionals: The solid plasticizer in this system behaves identically to a crystalline drug molecule in a Transdermal Drug Delivery System (TDDS).

  • In TDDS: You want to prevent crystallization (blooming) to maintain bioavailability.

  • In HAAs: You want to control crystallization to define the "Open Time."

  • Insight: Techniques used to stabilize amorphous drug dispersions (e.g., adding PVP or HPMC as crystallization inhibitors) can be used here to extend the open time of the adhesive.

Part 3: Formulation Protocol (Lab Scale)

Objective: Create a water-based dispersion adhesive that dries to a non-tacky film but activates at 80-100°C.

Safety Note: Handle solid plasticizers with care. While Benzoflex 352 is relatively safe, sulfonamides can be sensitizers. Use appropriate PPE.

Step 1: Preparation of Solid Plasticizer Dispersion

Crucial: You cannot simply stir solid flakes into a latex; they will settle. You must create a stable dispersion first.

  • Surfactant Solution: Dissolve 2g of non-ionic surfactant (e.g., Polysorbate 80) in 48g of deionized water.

  • Milling: Add 50g of Solid Plasticizer (e.g., Benzoflex 352).

  • Process: Ball mill or high-shear disperse (Cowles blade) until particle size is <10 µm.

    • Note: Keep temperature below 35°C during milling. If the plasticizer melts due to shear heat, the dispersion will fail (coagulate).

Step 2: Adhesive Compounding
  • Base: Charge 100g of Styrene-Acrylic Latex (approx. 50% solids) into a mixing vessel.

  • Addition: Slowly add 20g to 40g of the Plasticizer Dispersion prepared in Step 1.

    • Ratio Logic: Higher plasticizer content = Lower activation temp, longer open time, lower ultimate shear strength.

  • Thickening: Adjust viscosity with an associative thickener (e.g., polyurethane thickener) to approx. 1000-2000 cPs for coating.

  • Filtration: Filter through a 100-mesh screen to remove agglomerates.

Step 3: Coating and Drying
  • Coat: Apply to PET backing or release liner using a Meyer rod (target 25-50 gsm dry weight).

  • Dry: Dry in a convection oven at 50°C .

    • Critical Control Point: The drying temperature must be significantly LOWER than the plasticizer's melting point (typically <

      
      ). If you melt the plasticizer during drying, the film will come out tacky and block on the roll.
      

Part 4: Characterization Protocols

Thermal Activation & Open Time Measurement (Modified ASTM D4497)

Purpose: Determine how long the adhesive remains tacky after heat removal.[2]

Protocol:

  • Activation: Place the coated strip (25mm wide) on a hot plate or pass under an IR lamp to reach 100°C (verify with IR thermometer).

  • Tack Check: Immediately remove from heat. Start a timer (

    
    ).
    
  • Bonding Series: Every 5 seconds, press a strip of clean paper/foil onto a fresh section of the adhesive using a 1kg roller (2 passes).

  • Evaluation: After 1 hour (full set), perform a 180° peel test on each strip.

  • Data Analysis:

    • Open Time: The maximum time (

      
      ) where the bond results in substrate failure (paper tear) rather than adhesive failure.
      
Crystallization Kinetics via DSC (Differential Scanning Calorimetry)

Purpose: Quantify the rate of "setting" (recrystallization).

Protocol:

  • Sample: 5-10mg of the dried adhesive film.

  • Heat Cycle: Heat to

    
     at 20°C/min to erase thermal history and fully melt the plasticizer.
    
  • Cool Cycle: Cool at 10°C/min to -20°C.

  • Analysis:

    • Observe the Exothermic Crystallization Peak (

      
      ) .
      
    • Interpretation: A sharp, narrow peak indicates fast setting (short open time). A broad or absent peak indicates slow setting (long open time) or a stable amorphous state.

    • Optimization: If open time is too short, add a crystallization inhibitor (e.g., Rosin Ester). If too long, add a nucleating agent (e.g., Talc).

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Film is tacky immediately after drying (before activation) Drying temperature too high.Lower oven temp to <50°C. Ensure air flow is high to remove water without heat.
No tack developed upon heating Plasticizer content too low or

not reached.
Increase plasticizer ratio.[3] Verify activation temp >

of plasticizer.
Open time too short (< 5 seconds) Rapid recrystallization.Switch to a plasticizer with slower kinetics (e.g., switch from DCHP to Benzoflex). Add tackifier resin.
Bond fails cohesively (gooey) after 24 hours Plasticizer never recrystallized.Polymer/Plasticizer compatibility is too good. Use a more incompatible polymer or add a nucleating agent.

References

  • D'Amico, D. A., et al. (2025).[4] "Effect of Bio-Based Plasticizer on Crystallization Kinetics of PLA." Polymers, 17(21), 2935.[4] Retrieved from [Link]

  • Wypych, G. (2004).[5] Handbook of Plasticizers. ChemTec Publishing. (Contextual reference for plasticizer thermodynamics).

  • ASTM International. (2010). ASTM D4497 - Standard Test Method for Determining the Open Time of Hot Melt Adhesives. Retrieved from [Link]

  • Sato, K. (2000). "Delayed Tack Adhesive Composition."[6] Japanese Patent JP3103832B2. (Foundational patent for solid plasticizer mechanisms).

Sources

Application

Application Notes and Protocols for Diphenyl Ether Derivatives in Hot Melt Coatings

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Challenge of Thermal Degradation in Hot Melt Coating Systems Hot melt coatings (HMCs) of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Thermal Degradation in Hot Melt Coating Systems

Hot melt coatings (HMCs) offer significant advantages over solvent-based systems, including faster processing times, reduced environmental impact, and lower energy consumption.[1][2] These 100% solid formulations are applied in a molten state and form a coherent film upon cooling.[3][4] However, the high temperatures required for melting, processing, and application (often ranging from 130°C to over 200°C) expose the polymeric components to significant thermal and oxidative stress.[5][6][7]

This exposure can initiate a cascade of degradation reactions, a process known as auto-oxidation. This process, driven by heat, light, and residual catalysts, leads to the formation of free radicals, which can cause undesirable changes in the coating's properties, including:

  • Viscosity Instability: Chain scission or cross-linking of the polymer backbone can lead to a drop or spike in melt viscosity, causing inconsistent coating thickness and processing difficulties.[6][8]

  • Discoloration: The formation of chromophores during oxidation results in yellowing or darkening of the coating, which is unacceptable for many aesthetic and pharmaceutical applications.[5][6]

  • Loss of Performance: Degradation can compromise the mechanical properties of the final coating, such as its flexibility, adhesion, and barrier properties.[5]

  • Skin Formation: In some cases, severe oxidation at the surface of the molten adhesive in the application tank can lead to the formation of an insoluble skin.[6]

To counteract these effects, a carefully selected stabilization package is essential. This guide focuses on the application of a specific class of thermal stabilizers—diphenyl ether derivatives, particularly alkylated diphenylamines—as highly effective secondary antioxidants in hot melt coating formulations.

Part 1: The Role and Mechanism of Diphenylamine-Based Antioxidants

While the term "diphenyl ether derivatives" can encompass a wide range of molecules, including the now heavily restricted polybrominated diphenyl ethers (PBDEs) used as flame retardants, their most significant application in modern hot melt technology is as high-performance antioxidants. Specifically, alkylated diphenylamines (DPA) are a cornerstone of thermal stabilization.[9][10][11]

DPAs are classified as secondary, or chain-terminating, antioxidants. They function by interrupting the free-radical chain reaction of auto-oxidation.

Mechanism of Action:

  • Initiation: High heat causes the polymer (P-H) to break down, forming a polymer-free radical (P•).

  • Propagation: This radical reacts with oxygen (O₂) to form a highly reactive peroxy radical (POO•). The peroxy radical then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and another polymer radical (P•), propagating the degradation cycle.

  • Intervention by Diphenylamine: The diphenylamine antioxidant (Ar₂N-H) donates its hydrogen atom to the peroxy radical (POO•), neutralizing it and forming a stable hydroperoxide and a resonance-stabilized aminyl radical (Ar₂N•).

  • Termination: The stabilized aminyl radical is unreactive towards the polymer but can react with other free radicals to terminate the chain reaction.

This mechanism is visualized in the diagram below.

G Mechanism of Diphenylamine Antioxidants cluster_propagation Auto-Oxidation Cycle (Degradation) cluster_intervention Intervention by Diphenylamine Antioxidant cluster_termination Cycle Termination P_H Polymer (P-H) P_rad Polymer Radical (P•) P_H->P_rad Heat/Stress POO_rad Peroxy Radical (POO•) P_rad->POO_rad + O₂ POOH Hydroperoxide (POOH) POO_rad->POOH + P-H POO_rad_int Peroxy Radical (POO•) POOH->P_rad Forms new P•, continues cycle DPA Diphenylamine (Ar₂N-H) DPA_rad Stabilized Aminyl Radical (Ar₂N•) DPA->DPA_rad DPA_rad_term Stabilized Aminyl Radical (Ar₂N•) POOH_stable Stable Hydroperoxide POO_rad_int->POOH_stable + Diphenylamine (Ar₂N-H) Termination Termination Products (Non-radical) DPA_rad_term->Termination + R•

Caption: Antioxidant intervention in the polymer degradation cycle.

The Power of Synergy: Combining Primary and Secondary Antioxidants

Diphenylamines are most effective when used in combination with primary antioxidants, typically hindered phenols.[6][9][12] This synergistic relationship provides comprehensive protection:

  • Hindered Phenols (Primary Antioxidants): These molecules are excellent radical scavengers, working similarly to DPAs by donating a hydrogen atom to terminate the free-radical chain. They provide the bulk of the stabilization during processing.[12][13]

  • Diphenylamines (Secondary Antioxidants): DPAs excel at providing long-term thermal stability and are particularly effective at higher temperatures. They also contribute to better color control.[9]

  • Phosphites (Tertiary Antioxidants/Hydroperoxide Decomposers): Often, a phosphite is added to the blend. These compounds are not radical scavengers but work by decomposing the hydroperoxides (POOH) formed during the oxidation cycle into non-radical, stable products. This prevents the hydroperoxides from breaking down further and creating new radicals, which is a major source of chain branching (acceleration of degradation).[6][9]

Part 2: Formulation and Experimental Protocols

The following protocols provide a framework for incorporating and evaluating diphenylamine-based antioxidants in a model hot melt coating system.

Materials and Equipment
CategoryItemSpecifications
Base Polymer Ethylene Vinyl Acetate (EVA) Copolymer28% Vinyl Acetate, Melt Flow Index (MFI) 400 g/10 min
Tackifier Resin Hydrogenated Hydrocarbon ResinSoftening Point ~100°C
Wax Paraffin or Microcrystalline WaxMelting Point ~65-75°C
Primary Antioxidant Hindered Phenol (e.g., Irganox® 1010)High molecular weight, low volatility
Secondary Antioxidant Alkylated Diphenylamine (e.g., Irganox® 5057)Liquid or low melting solid for ease of incorporation
Tertiary Antioxidant Organophosphite (e.g., Irgafos® 168)Solid phosphite stabilizer
Equipment Laboratory-scale MixerJacketed, temperature-controlled, with mechanical stirrer (e.g., Brabender or similar)
Hot Plate / Heating MantleCapable of reaching 200°C
ViscometerBrookfield-type, with Thermosel for high-temperature measurement (ASTM D3236-88)[8]
Colorimeter / SpectrophotometerFor measuring Gardner color or Yellowness Index
Laboratory OvenForced air circulation, capable of maintaining 175°C ± 2°C
Coating ApplicatorLaboratory-scale hot melt coater or drawdown bar on a heated plate
SubstratePaperboard, non-woven fabric, or other relevant material
Protocol 1: Formulation of a Stabilized Hot Melt Coating

This protocol details the preparation of a control formulation and a stabilized formulation for comparative testing.

G Workflow for HMC Formulation cluster_formulation Base Formulation (Example) cluster_stabilizers Stabilizer Packages start Start: Prepare Formulations step1 1. Melt Tackifier & Wax Set mixer to 175°C. Add tackifier and wax. Melt completely under nitrogen blanket. start->step1 F1 EVA Copolymer: 40% step2 2. Add Polymer Slowly add EVA copolymer to the molten mixture. Mix until homogeneous (approx. 30-60 min). F1->step2 F2 Tackifier Resin: 40% F2->step1 F3 Wax: 19.5-20% F3->step1 S_Control Control: 0.5% Hindered Phenol step3 3. Introduce Antioxidants Add pre-weighed antioxidant package. Mix for an additional 15 minutes to ensure full dispersion. S_Control->step3 S_Test Test Formulation: 0.25% Hindered Phenol 0.25% Diphenylamine (Optional: +0.1% Phosphite) S_Test->step3 step1->step2 step2->step3 step4 4. Degas & Sample Reduce mixing speed to allow air bubbles to escape. Pour samples for analysis. step3->step4 end End: Homogeneous Hot Melt Coating step4->end

Caption: Step-by-step workflow for preparing HMC formulations.

Detailed Steps:

  • Preparation: Pre-weigh all components for both the control and the test formulations. The total antioxidant package is typically kept between 0.5% and 1.0% by weight.

  • Initial Melt: Set the jacketed mixer to 175°C. Add the tackifier resin and wax. It is advisable to conduct the melting and mixing under a nitrogen blanket to minimize initial oxidation.[5]

  • Polymer Addition: Once the tackifier and wax are fully molten and homogenous, slowly add the EVA copolymer while mixing. Continue mixing at a moderate speed until all the polymer is melted and the mixture is uniform.

  • Stabilizer Incorporation: Add the respective antioxidant package (Control or Test) to the molten blend. Continue mixing for a minimum of 15 minutes to ensure complete dissolution and dispersion.

  • Finalizing: Reduce the mixing speed to minimize air entrapment and allow the blend to degas. Pour the molten coating into appropriate containers for storage or immediate testing.

Protocol 2: Performance Evaluation of Stabilized Coatings

This protocol outlines key tests to quantify the effectiveness of the diphenylamine-containing stabilizer package.

A. Thermal Stability (Pot Aging)

  • Objective: To simulate the conditions in a hot melt application tank and measure changes in viscosity and color over time.

  • Procedure:

    • Place 100g of the solidified HMC into separate glass beakers.

    • Place the beakers into a pre-heated, forced-air oven at 175°C.

    • At specified time intervals (e.g., 0, 8, 24, 48, 72 hours), remove a small aliquot from each beaker for analysis.

    • Viscosity Measurement: Using the Brookfield Viscometer with a Thermosel heated to 175°C, measure the viscosity of the aliquot. Record the value in centipoise (cP).[8][9]

    • Color Measurement: Allow a small portion of the aliquot to cool in a clear, flat dish. Measure the Gardner color or Yellowness Index using a colorimeter.

  • Expected Outcome: The formulation containing diphenylamine should exhibit a smaller change in both viscosity and color over the 72-hour period compared to the control.

B. Skin Formation Test

  • Objective: To qualitatively assess the resistance to surface oxidation.

  • Procedure:

    • During the Thermal Stability test, visually inspect the surface of the molten HMC in the beakers at each time interval.

    • Gently probe the surface with a spatula.

    • Record the time at which a solid or gelatinous "skin" begins to form.

  • Expected Outcome: The stabilized formulation should show a significantly delayed onset of skin formation.[6]

C. Coating and Adhesion Properties (Application-Specific)

  • Objective: To ensure the stabilizer package does not negatively impact the coating's end-use properties.

  • Procedure:

    • Use a laboratory coater to apply a film of the HMC (both fresh and aged samples) onto the target substrate at a controlled thickness.

    • Visual Inspection: Examine the cooled film for defects, clarity, and smoothness.

    • Adhesion Test (e.g., Tape Test - ASTM D3359): For coatings on rigid substrates, perform a cross-hatch adhesion test to assess the bond strength.

    • Peel Strength (e.g., T-Peel Test - ASTM D1876): For flexible substrates, prepare bonded samples and measure the force required to separate them.

  • Expected Outcome: The stabilizer package should not interfere with the coating's adhesion or film-forming properties. Performance should be consistent even with the aged material.

Part 3: Data Interpretation and Troubleshooting

Data Summary Table:

FormulationTime (hrs)Viscosity @ 175°C (cP)% Viscosity ChangeGardner ColorSkin Formation
Control 0Initial Value0%Initial ValueNo
8
24
48
72
Test (w/ DPA) 0Initial Value0%Initial ValueNo
8
24
48
72

Interpreting the Results:

  • A successful diphenylamine-stabilized system will show a minimal percentage change in viscosity and a lower Gardner color value after 72 hours of aging compared to the control. The absence or significant delay of skin formation is a primary indicator of superior oxidative stability.

  • If viscosity increases significantly, it may indicate that cross-linking is the dominant degradation pathway. If it decreases, chain scission is likely occurring. The stabilizer package should mitigate both.

  • If the color stability is poor despite good viscosity control, consider adjusting the ratio of hindered phenol to diphenylamine or evaluating a different grade of tackifier resin, as some resins are more prone to color development.

Troubleshooting:

  • Incompatibility: If the cooled coating appears hazy or the additives seem to separate, there may be an issue with the solubility of the antioxidant package in the polymer matrix at the concentration used. Reduce the concentration or select a different antioxidant.

  • Volatility: If performance degrades faster than expected, the chosen antioxidant may have too high a vapor pressure at the application temperature, causing it to evaporate from the system. Select a higher molecular weight antioxidant.[5]

Conclusion

The inclusion of alkylated diphenylamine derivatives as secondary antioxidants is a field-proven strategy for enhancing the thermal stability of hot melt coatings. When used synergistically with primary hindered phenol antioxidants and phosphite hydroperoxide decomposers, they provide robust protection against degradation during high-temperature processing and application. This protection preserves critical properties such as melt viscosity and color, ensuring consistent, high-quality coating performance. The protocols outlined in this guide provide a comprehensive framework for formulating, testing, and validating the efficacy of these essential additives.

References

  • Fay, J.J. and Fagouri, C. (2004). Additive Advances. Adhesives & Sealants Industry. [Link]

  • Dieckmann, D. (1982). Thermoplastic polyamide hot melt adhesive composition. U.S.
  • LANXESS. Naugalube® 750 - Butylated, octylated diphenylamine antioxidant.
  • Chemique Adhesives. Hot Melt Technical Paper. [Link]

  • Partinchem. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]

  • Tintoll. (2026). Hindered Phenol Antioxidant HPAO. [Link]

  • AMETEK Brookfield. Hot Melt Adhesives Viscosity Analysis. Application Note. [Link]

  • Performance Additives. Hindered Phenolic Antioxidants. [Link]

  • GDI Adhesives. (2025). Guidelines for Working with High-Temperatures Hot Melts. [Link]

  • Schlademan, J. et al. (2016). Stabilization of hot melt adhesives.
  • STUK Solutions. (2025). Hot Melt Adhesives in Manufacturing: A Complete Technical & Application Guide. [Link]

  • Industrieverband Klebstoffe e.V. Hot Melt Adhesives. Technical Information Leaflet. [Link]

  • Hermes Pharma. Hot Melt Coating for Controlling the Stability, Release Properties and Taste of Solid Oral Dosage Forms. [Link]

  • Salar-Behzadi, S. et al. (2017). Designing optimal formulations for hot-melt coating. International Journal of Pharmaceutics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing recrystallization of plasticizers in adhesive films

Topic: Prevention of Plasticizer Recrystallization & Blooming in Adhesive Films Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Pressure-Sensitive Adhesives (PSAs), Transdermal Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Plasticizer Recrystallization & Blooming in Adhesive Films

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Pressure-Sensitive Adhesives (PSAs), Transdermal Drug Delivery Systems (TDDS), and Bio-adhesives.

Introduction: The Thermodynamic Battleground

Welcome to the Technical Support Center. If you are observing white residue ("bloom"), loss of tack, or gritty textures in your adhesive films, you are witnessing a failure of thermodynamic equilibrium.

Plasticizers are small molecules introduced into a polymer matrix to increase free volume and flexibility.[1] Recrystallization occurs when these molecules migrate out of the matrix due to incompatibility (phase separation) and subsequently nucleate on the surface or within the bulk. In drug-in-adhesive patches, this often involves the Active Pharmaceutical Ingredient (API) or solid permeation enhancers precipitating out of the solution.

This guide moves beyond basic "mixing instructions" to the physics of solubility and stability.[2][3][4][5]

Module 1: The Diagnostic Hub (Troubleshooting)

Identify your symptom to find the root cause.

SymptomVisual/Tactile SignRoot Cause MechanismImmediate Action
Surface Blooming White, chalky haze on the adhesive surface.[6][7]Thermodynamic Exclusion: The plasticizer/drug concentration exceeds the saturation limit (

) of the polymer at storage temperature.
Check Hansen Solubility Parameters (HSP) . Calculate

(See Protocol A).
Loss of Tack Adhesive feels dry or "dead" to the touch.Migration/Drainage: Plasticizer has migrated into the backing layer or release liner (leaching).Switch to high-MW polymeric plasticizers or crosslink the matrix.
Gritty Texture Surface is rough; crystals visible under magnification.Nucleation: Phase separation followed by crystal growth. Often triggered by "seeds" (dust, undissolved particles).Filter coating solution (<0.45 µm). Use a Crystallization Inhibitor (e.g., PVP, Copovidone).
Oily Exudate Slick, wet surface; no crystals.Liquid Phase Separation: The plasticizer is incompatible but liquid at RT.Reduce plasticizer loading or use a co-solvent/co-plasticizer.
Module 2: Deep Dive Protocols
Protocol A: Predictive Compatibility Screening (Hansen Solubility Parameters)

Do not formulate by trial and error. Calculate compatibility first.

Theory: For a plasticizer to remain amorphous and stable in an adhesive, its chemical energy profile must match the polymer's. We use Hansen Solubility Parameters (HSP): Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[8]

The Workflow:

  • Define Coordinates: Obtain

    
     for your Polymer (
    
    
    
    ) and Plasticizer (
    
    
    ) from literature or software (e.g., HSPiP).
  • Calculate Distance (

    
    ):  Use the Euclidean distance formula modified for HSP:
    
    
    
    
  • Determine Relative Energy Difference (RED): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    
    • Where

      
       is the interaction radius of the polymer (its "sphere of solubility").
      

Interpretation:

  • RED < 1.0: Compatible.[9] Unlikely to crystallize/bloom.

  • RED = 1.0: Boundary condition.[9] Risky (temperature fluctuations will cause failure).

  • RED > 1.0: Incompatible. Phase separation is thermodynamically guaranteed.

Visualizing the Selection Logic:

HSP_Selection Start Start: Select Plasticizer/Drug Calc Calculate HSP Distance (Ra) & RED Value Start->Calc CheckRED Check RED Value Calc->CheckRED Good RED < 0.8 High Compatibility CheckRED->Good Low Caution 0.8 < RED < 1.1 Boundary Region CheckRED->Caution Medium Bad RED > 1.1 Incompatible CheckRED->Bad High Action1 Proceed to Formulation Good->Action1 Action2 Add Co-Solvent or Nucleation Inhibitor (PVP) Caution->Action2 Action3 Discard Candidate Bad->Action3

Figure 1: Decision tree for raw material selection based on Hansen Solubility Parameters (HSP).

Protocol B: Accelerated Crystal Growth Validation

You cannot wait 2 years to see if crystals form. You must force the failure.

Objective: Induce crystallization in marginal formulations to verify stability.

Materials:

  • Polarized Light Microscope (PLM).[10]

  • Environmental Chamber.

  • Seed crystals (pure plasticizer/drug).

Step-by-Step Methodology:

  • Seeding (The Nucleation Trigger):

    • Cast the adhesive film.

    • Deliberately place a single micro-crystal of the pure plasticizer/drug on the adhesive surface.

    • Why? This bypasses the energy barrier for nucleation. If the system is supersaturated, the crystal will grow. If stable, it will dissolve or remain static.

  • Cyclic Stress (The Pump):

    • Place samples in a chamber cycling between 4°C and 40°C every 12 hours.

    • Why? Temperature fluctuation changes solubility limits (

      
      ), forcing molecules in and out of solution ("breathing"), which promotes crystal growth.
      
  • Observation (PLM):

    • Examine under Cross-Polarized Light .

    • Positive Result: Crystalline structures will glow (birefringence) against the dark background. Amorphous adhesive remains dark.

    • Measure the radial growth of the seed crystal over 7 days.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why does my adhesive look clear initially but turns hazy after 3 months? A: This is a kinetic vs. thermodynamic issue. Freshly coated adhesives are often kinetically trapped in a mixed state due to the solvent used during coating. As the solvent evaporates completely and the polymer chains relax (aging), the system seeks its true thermodynamic equilibrium. If RED > 1, the plasticizer will eventually migrate and crystallize. This is "Ostwald Ripening" in slow motion.

Q2: Can I just add more plasticizer to stop the crystallization? A: Absolutely not. Adding more plasticizer usually increases the degree of supersaturation, accelerating crystallization. To stabilize the system, you must either:

  • Reduce the plasticizer load.[11]

  • Add a Solubilizer (e.g., surfactants, specific co-polymers) that has a high affinity for the plasticizer.

  • Add a Crystallization Inhibitor (e.g., PVP K30/K90, Methacrylate copolymers). These polymers adsorb onto crystal faces, sterically hindering growth [1].

Q3: What is the role of the "Release Liner" in this? A: The liner is not passive. If your plasticizer has a high affinity for the silicone or fluoropolymer chemistry of the liner, it will migrate out of the adhesive and pool at the interface. This depletion can cause the drug/plasticizer remaining in the adhesive to crystallize due to ratio changes, or cause the "blooming" to actually be on the liner surface. Always test compatibility with the liner [2].

Visualizing the Failure Mechanism

Understanding the microscopic pathway is crucial for intervention.

Migration_Mechanism Step1 Homogeneous Mix (Thermodynamically Unstable) Step2 Phase Separation (Micro-droplets form) Step1->Step2 Aging/Cooling Step3 Migration to Surface (Driven by Surface Energy) Step2->Step3 Diffusion Step4 Nucleation & Growth (Crystallization/Bloom) Step3->Step4 Supersaturation

Figure 2: The kinetic pathway from homogeneous coating to surface crystallization.

References
  • Pawar, A. et al. (2024). Formulation, Characterization, and In Vitro Evaluation of Transdermal Patches for Inhibiting Crystallization of Mefenamic Acid. National Institutes of Health (PMC).

  • Dymax Technical Support. (2025). Effects of Plasticizers on Light-Curable Adhesives and Migration Mechanisms. Dymax.[7]

  • Abbott, S. (2018).[2] Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. SpecialChem.

  • Brighton Science. (2025). How to Control Additive Blooming in Polymer Films. Brighton Science.

  • Intertronics. (2021).[6] Managing blooming in an adhesives process. UK Manufacturing Online.

For further assistance, contact the Application Engineering Team with your specific polymer grade and plasticizer CAS number.

Sources

Optimization

Controlling melting point range of bis(biphenylyloxy)ethane mixtures

The following technical guide is structured as a specialized support resource for researchers and drug development professionals working with bis(biphenylyloxy)ethane systems. It addresses the critical challenge of melti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers and drug development professionals working with bis(biphenylyloxy)ethane systems. It addresses the critical challenge of melting point (MP) control, focusing on purity, polymorphism, and eutectic engineering.

Executive Overview

1,2-bis([1,1'-biphenyl]-4-yloxy)ethane (often abbreviated as BBPE or related trade codes) is a high-performance ether used primarily as a thermal sensitizer and phase change material (PCM). Its utility relies entirely on a sharp, predictable melting transition.

In drug development and advanced materials research, "controlling the melting point" refers to two distinct objectives:

  • Narrowing the Range: Eliminating impurities (monomers, oligomers) to achieve a sharp liquid-solid transition (ΔT < 1°C).

  • Shifting the Range: Intentionally creating eutectic mixtures to lower the melting point for specific activation temperatures (e.g., in thermal release systems).

This guide provides troubleshooting workflows and protocols to master both.

Troubleshooting & FAQs

Direct solutions for common thermal behavior anomalies.

Q1: My synthesized bis(biphenylyloxy)ethane has a broad melting range (>4°C). What is the root cause?

Diagnosis: This is a classic signature of asymmetric substitution or residual reactants . The synthesis of BBPE typically involves the Williamson etherification of 4-phenylphenol with 1,2-dibromoethane. A broad MP indicates the presence of the "Mono-Ether" intermediate.

  • The Contaminant: 1-(4-biphenylyloxy)-2-bromoethane.

  • Mechanism: The mono-ether disrupts the crystal lattice of the bis-ether, creating lattice defects that lower and broaden the melting endotherm.

  • Solution: You must drive the reaction to completion or perform a specific purification.[1]

    • Action: Increase the molar ratio of 4-phenylphenol to 1,2-dibromoethane to >2.2:1.

    • Action: Recrystallize from a high-boiling non-polar solvent (e.g., Toluene or Xylene) rather than Ethanol, as the mono-ether is more soluble in aromatics.

Q2: The melting point is sharp but 10°C lower than the literature value. Is this a polymorph?

Diagnosis: Likely yes, or a stable eutectic with a specific impurity. Bis(phenoxy)ethane derivatives are prone to monotropic polymorphism . Rapid cooling from the melt can trap the material in a metastable "Form II" crystal structure, which has a lower MP than the thermodynamically stable "Form I".

  • Validation: Perform a "Heat-Cool-Heat" DSC cycle.

    • Cycle 1: Heat to melt (erases thermal history).

    • Cool: Slow cooling (e.g., 2°C/min) promotes stable Form I nucleation.

    • Cycle 2: Re-measure MP. If it shifts higher, you had a polymorph.

  • Reference: If the MP remains low and sharp, check for isomeric contamination (e.g., 2,4'-biphenylyloxy isomers) if your starting phenol was not >99% pure.

Q3: How do I intentionally lower the melting point for a drug delivery carrier system?

Diagnosis: You need to engineer a Eutectic System . Pure BBPE has a high melting point (typically >150°C depending on exact isomer). To lower this for physiological or mild thermal release, you must mix it with a crystalline analog.

  • Strategy: Create a binary mixture with 1,2-diphenoxyethane (DPE) or Stearamide .

  • Protocol: Prepare mixtures at molar ratios of 90:10, 80:20, and 70:30. Plot the "Solidus" and "Liquidus" lines. The eutectic point (lowest melting temperature) usually occurs near the 50:50 or 60:40 molar ratio region.

Visualizing the Control Logic

Figure 1: Impurity & Synthesis Pathway

This diagram illustrates where the "broad MP" culprits originate during synthesis.

SynthesisControl Start 4-Phenylphenol + 1,2-Dibromoethane Reaction Williamson Etherification (Base Catalyzed) Start->Reaction Mono Impurity: Mono-Ether (Broadens MP) Reaction->Mono Incomplete Substitution Side Side Product: Vinyl Phenol Deriv. Reaction->Side Elimination (High Temp) Mono->Reaction Recycle/Reflux Bis Target: Bis-Ether (Sharp MP) Mono->Bis Excess Phenol + Time

Caption: Synthesis pathway showing the Mono-Ether bottleneck. Incomplete reaction leads to MP broadening.

Figure 2: Troubleshooting Decision Tree

Follow this logic to diagnose thermal anomalies.

Troubleshooting Problem Thermal Anomaly Detected Broad Broad MP Range (>3°C) Problem->Broad Low Sharp but Low MP Problem->Low CheckHPLC Check HPLC Purity Broad->CheckHPLC CheckDSC Run Heat-Cool-Heat DSC Low->CheckDSC Impurity Cause: Mono-Ether Action: Recrystallize (Toluene) CheckHPLC->Impurity Purity <98% Polymorph Cause: Metastable Form Action: Anneal/Slow Cool CheckDSC->Polymorph MP Shifts on Cycle 2 Eutectic Cause: Isomer Eutectic Action: Check Starting Material CheckDSC->Eutectic MP Stable Low

Caption: Diagnostic workflow for identifying the root cause of melting point deviations.

Quantitative Data & Protocols

Table 1: Component Melting Points & Impurity Effects

Reference values for characterizing your mixture.

ComponentChemical IdentityApprox. Melting PointEffect on Mixture
Target Product 1,2-bis([1,1'-biphenyl]-4-yloxy)ethaneHigh (>150°C) N/A
Impurity A 1-(4-biphenylyloxy)-2-bromoethane~80-100°CBroadens range significantly
Impurity B 4-Phenylphenol (Starting Material)166°CMay form high-melting eutectic
Modifier 1,2-Diphenoxyethane (DPE)98°CLowers MP (Eutectic former)
Protocol 1: High-Fidelity Recrystallization

Use this to narrow the melting range.

  • Dissolution: Dissolve crude product in Toluene (or Xylene) at reflux (approx. 110°C). Use 10 mL solvent per gram of solid.

    • Why Toluene? It solubilizes the polar mono-ether impurity better than ethanol, keeping it in the mother liquor.

  • Hot Filtration: Filter while boiling to remove inorganic salts (KBr/NaBr).

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 4 hours). Do not use an ice bath immediately.

    • Scientific Rationale: Rapid cooling traps impurities in the lattice. Slow growth excludes the mono-ether.

  • Collection: Filter the crystals and wash with cold Hexane .

  • Drying: Vacuum dry at 60°C for 12 hours.

Protocol 2: DSC Characterization Method

Standard for verifying "Range Control".

  • Sample Prep: Weigh 3-5 mg into an aluminum pan. Crimp non-hermetically.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp 1: Heat from 25°C to 200°C at 10°C/min .

    • Observation: Note the "Onset Temperature" (Tonset) and "Peak Temperature" (Tpeak).

    • Criteria: A pure compound has (Tpeak - Tonset) < 2°C.

  • Cooling: Cool to 25°C at 5°C/min to control crystallization history.

  • Ramp 2: Heat again to 200°C. Compare Tonset with Ramp 1 to rule out polymorphism.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Macrocyclic Compounds Using 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane. Retrieved from

    • Context: Provides foundational synthesis protocols for phenoxy-ethane derivatives and purific
  • National Institutes of Health (PubChem). (2025). 1,2-Bis(diphenylphosphino)ethane and Related Compounds. Retrieved from

    • Context: Structural analogs and physical property databases for ethane-linked arom
  • Jota Machinery. (2025). How Does Thermal Paper Change Color? A Quick Look. Retrieved from

    • Context: Industrial application of bis(phenoxy)ethane derivatives as sensitizers and melting point modifiers.
  • EPA. (2014). Bisphenol A Alternatives in Thermal Paper - Chapter 3. Retrieved from

    • Context: Detailed tables of sensitizers and their melting points, establishing the baseline for eutectic engineering.

Sources

Troubleshooting

Purification of 1,2-bis(2-biphenylyloxy)ethane by recrystallization

Technical Support Center: Purification of 1,2-bis(2-biphenylyloxy)ethane Executive Summary & Compound Profile Compound: 1,2-bis(2-biphenylyloxy)ethane CAS Number: 607-07-8 Molecular Structure: Two 2-phenylphenoxy (ortho-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,2-bis(2-biphenylyloxy)ethane

Executive Summary & Compound Profile

Compound: 1,2-bis(2-biphenylyloxy)ethane CAS Number: 607-07-8 Molecular Structure: Two 2-phenylphenoxy (ortho-phenylphenoxy) groups linked by an ethylene bridge. Synthesis Context: Typically synthesized via Williamson ether synthesis: reaction of 2-phenylphenol (2-biphenylol) with 1,2-dibromoethane (or 1,2-dichloroethane) in the presence of a base (e.g., K₂CO₃ or NaOH).

Critical Purity Requirement: This compound is frequently utilized as a crystalline plasticizer in delayed-tack adhesives or as a ligand in organometallic chemistry. Impurities—specifically unreacted 2-phenylphenol and mono-alkylated intermediates—can drastically lower the melting point, causing "oiling out" and failure in thermal activation applications.

Pre-Recrystallization Workup (The "Hidden" Step)

Why Recrystallization Fails: Many researchers fail because they attempt to recrystallize the crude reaction mixture directly. The primary impurity, 2-phenylphenol , is structurally similar but significantly more soluble in organic solvents. If present in high amounts (>5%), it acts as a solvent, preventing the product from crystallizing.

Mandatory Pre-Treatment: Before attempting recrystallization, you must chemically remove the phenolic starting material.

  • Dissolve the crude solid in a water-immiscible solvent (e.g., Toluene or Dichloromethane).

  • Wash the organic layer 3x with 10% NaOH (aq) .

    • Mechanism:[1][2] 2-phenylphenol is acidic (pKa ~10). NaOH converts it into the water-soluble sodium 2-phenylphenolate. The target bis-ether is non-acidic and remains in the organic layer.

  • Wash with water (to remove residual base) and brine.

  • Dry over MgSO₄ and evaporate to dryness.

  • Result: A crude solid ready for high-yield recrystallization.

Recrystallization Protocol

Solvent Selection Strategy

Due to the bulky biphenyl groups, the molecule exhibits high hydrophobicity.

Solvent SystemSuitabilityComments
Ethanol (95% or Absolute) Excellent Best first choice. The product is likely sparingly soluble at RT but soluble at boiling (78°C).
Toluene Good Use if the product is too insoluble in ethanol. Risk: Product may be too soluble even at RT; requires cooling to -20°C.
Glacial Acetic Acid High Purity Classic solvent for aromatic ethers. Excellent for removing colored impurities. Requires careful handling.
Acetone / Water Alternative Dissolve in hot acetone, add hot water until cloudy, then cool. Good for "oiling out" prone batches.[3]
Standard Operating Procedure (SOP): Ethanol Method
  • Preparation: Place the washed crude solid (e.g., 10 g) in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (approx. 5-10 mL per gram of solid) and a magnetic stir bar.

  • Heating: Heat to reflux (boiling) with stirring.

    • Checkpoint: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in small increments (5 mL).

    • Note: If a small amount of insoluble material remains (likely inorganic salts like KBr), perform a hot filtration .

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Do not plunge into ice immediately; this traps impurities.

  • Finishing: Once a heavy crop of crystals forms at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[4] Wash the cake with ice-cold ethanol .

  • Drying: Dry in a vacuum oven at 40-50°C to remove residual solvent.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

  • Cause: The solution is too concentrated, or the temperature dropped too quickly (supersaturation). Alternatively, the melting point of the impure mixture is lower than the solvent's boiling point.

  • Fix: Re-heat the mixture until it is a clear solution. Add a small amount of additional solvent (10-20% more). Add a "seed crystal" of pure product if available. Allow to cool very slowly (wrap the flask in a towel).

Q2: The solid is slightly yellow/brown. How do I get it white?

  • Cause: Oxidation products of phenols (quinones) or trace iodine/bromine residues.

  • Fix: During the hot dissolution step, add a small amount of Activated Carbon (0.5 - 1.0 g). Boil for 5-10 minutes, then perform a hot filtration through Celite to remove the carbon. The filtrate should be clear/colorless.

Q3: My yield is very low (<40%).

  • Cause: Too much solvent was used (product remains in the mother liquor).

  • Fix: Concentrate the mother liquor (filtrate) by evaporating half the solvent and repeat the cooling/crystallization steps to obtain a "second crop." Note: The second crop is usually less pure.

Q4: Can I use 2-Propanol (IPA) instead of Ethanol?

  • Answer: Yes. IPA has a higher boiling point (82°C) than ethanol, which allows for better solubility of the hydrophobic bis-ether. It is often a better choice if the solid is difficult to dissolve in boiling ethanol.

Process Visualization

Figure 1: Purification Workflow Logic

PurificationWorkflow Start Crude Reaction Mixture (Solid + Salts + Phenol) Dissolve Dissolve in Toluene/DCM Start->Dissolve Wash Wash with 10% NaOH (x3) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Na-Phenolate) PhaseSep->AqLayer Removes Impurities OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Retains Product Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Recryst Recrystallization (Solvent: Ethanol or Toluene) Dry->Recryst Filter Vacuum Filtration Recryst->Filter Final Pure 1,2-bis(2-biphenylyloxy)ethane Filter->Final

Caption: Step-by-step purification logic emphasizing the critical alkaline wash step to remove phenolic impurities prior to recrystallization.

Figure 2: Solubility & Solvent Decision Matrix

SolventDecision Check Check Solubility (Small Scale Test) Ethanol Solvent: Ethanol Check->Ethanol Condition1 Soluble at Boiling? Insoluble at RT? Ethanol->Condition1 Toluene Solvent: Toluene IPA Solvent: 2-Propanol Condition2 Insoluble at Boiling? Condition1->Condition2 No (Too Insoluble) Result1 Proceed with Recrystallization Condition1->Result1 Yes Result2 Switch to Higher BP Solvent (Toluene/Xylene) Condition2->Result2 Still Insoluble Result3 Switch to IPA Condition2->Result3 Try IPA Result3->Condition1

Caption: Decision tree for selecting the optimal recrystallization solvent based on solubility behavior.

References

  • Patent US2885306A : Delayed tack adhesive comprising 1,2-bis(2-biphenylyloxy)ethane. (Describes the industrial application and existence of the compound).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • EPA CompTox Dashboard : 1,2-Bis(2-biphenylyloxy)ethane Details. (Verifies CAS 607-07-8 and chemical structure).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Thermal Properties: Dicyclohexyl Phthalate vs. The Elusive 1,2-bis(2-biphenylyloxy)ethane

A Guide for Researchers in Navigating Physical Property Data In the realm of materials science and drug development, the physical properties of a compound are paramount, dictating its processing, formulation, and ultimat...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Navigating Physical Property Data

In the realm of materials science and drug development, the physical properties of a compound are paramount, dictating its processing, formulation, and ultimately, its application. The melting point, a fundamental thermodynamic property, offers a window into the purity and stability of a crystalline solid. This guide provides a comparative analysis of the melting point of dicyclohexyl phthalate and endeavors to do the same for 1,2-bis(2-biphenylyloxy)ethane, a compound whose physical properties prove to be less readily available. This comparative study serves as a practical guide for researchers, not only in understanding the thermal characteristics of these specific molecules but also in navigating the challenges of sourcing and verifying physical property data.

Dicyclohexyl Phthalate: A Well-Characterized Profile

Dicyclohexyl phthalate (DCHP) is a diester of phthalic acid and cyclohexanol. It is a white, granular solid at room temperature and finds use as a plasticizer.[1][2] Its thermal behavior is well-documented across various chemical and safety data repositories.

Table 1: Physical and Chemical Properties of Dicyclohexyl Phthalate

PropertyValueSource(s)
Melting Point 63-67 °C (145-153 °F)[2][3]
Molecular Formula C₂₀H₂₆O₄[1]
Molecular Weight 330.4 g/mol [1]
Appearance White granular solid[1][2]
CAS Number 84-61-7[4]

The relatively narrow melting point range of dicyclohexyl phthalate suggests a high degree of purity for commercially available samples. This well-defined melting point is a critical parameter for its application as a plasticizer, where consistent thermal behavior during processing is essential.

The Case of 1,2-bis(2-biphenylyloxy)ethane: A Data Discovery Challenge

In stark contrast to the readily available data for dicyclohexyl phthalate, obtaining a melting point for 1,2-bis(2-biphenylyloxy)ethane presents a significant challenge. Extensive searches across prominent chemical databases, including PubChem, ChemicalBook, and even inquiries into synthesis-focused platforms, did not yield a reported melting point for this specific compound.

The search results were populated with structurally related but distinct molecules, such as:

  • 1,2-bis(2-methoxyphenoxy)ethane

  • 1,2-bis(2-aminophenoxy)ethane

  • 1,2-bis(diphenylphosphino)ethane

This lack of data suggests that 1,2-bis(2-biphenylyloxy)ethane is likely not a commonly synthesized or commercially available compound, and therefore its physical properties have not been extensively characterized or are not publicly documented.

Experimental Determination of Melting Point: A Standard Protocol

For researchers who may synthesize or acquire a novel compound like 1,2-bis(2-biphenylyloxy)ethane, the experimental determination of its melting point is a fundamental step in its characterization. The following outlines a standard laboratory protocol for this purpose.

Principle:

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Methodology: Capillary Melting Point Determination

This is a widely used and accessible method for determining the melting point of a solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp, or automated digital apparatus)

  • Capillary tubes (sealed at one end)

  • Sample of the compound

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Placing the Tube in the Apparatus: Insert the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

    • For a more accurate determination, heat the block rapidly to about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement A Obtain Dry Sample B Grind to Fine Powder (if necessary) A->B C Tap Capillary into Sample B->C D Pack 2-3 mm of Sample C->D E Insert into Apparatus D->E F Rapid Heating (Approximate Range) E->F G Slow Heating (1-2°C/min) F->G H Observe and Record Melting Range G->H

Caption: Workflow for Capillary Melting Point Determination

Discussion: Factors Influencing Melting Points and the Importance of Data Verification

While a direct quantitative comparison of the melting points is not feasible due to the lack of data for 1,2-bis(2-biphenylyloxy)ethane, a qualitative discussion of the structural factors influencing melting points can be insightful.

  • Molecular Weight and Size: Generally, for a series of related compounds, melting point increases with molecular weight due to stronger van der Waals forces.

  • Molecular Symmetry: More symmetrical molecules tend to have higher melting points because they can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions.

  • Intermolecular Forces: The presence of hydrogen bonding, dipole-dipole interactions, and London dispersion forces significantly impacts the energy required to break the crystal lattice.

  • Flexibility: More flexible molecules may have lower melting points as they can adopt more conformations, leading to less ordered packing in the solid state.

Based on its structure, 1,2-bis(2-biphenylyloxy)ethane possesses a significant molecular weight and aromatic character, which would suggest a relatively high melting point. The ether linkages introduce some flexibility. Without experimental data, any prediction remains speculative.

This investigation underscores a critical aspect of scientific research: the accessibility and reliability of data. While comprehensive databases are invaluable, they are not exhaustive. For novel or less-common compounds, experimental characterization remains indispensable. Researchers must be prepared to perform these fundamental measurements and should approach unverified or computationally predicted data with a healthy degree of skepticism.

Conclusion

References

  • PubChem. Dicyclohexyl phthalate. [Link]

  • Lanxess. Dicyclohexyl Phthalate. [Link]

  • KLJ Group. DICYCLOHEXYL PHTHALATE. [Link]

  • International Chemical Safety Cards (ICSC). DICYCLOHEXYL PHTHALATE. [Link]

  • Briti Scientific. Dicyclohexylphthalate (DCHP), ≥98%. [Link]

  • PubChem. 1,2-Bis(2-methoxyphenoxy)ethane. [Link]

  • PubChem. 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane. [Link]

  • ResearchGate. 1,2-Bis(2-aminophenoxy)ethane. [Link]

  • Gelest, Inc. 1,2-BIS(TRIETHOXYSILYL)ETHANE. [Link]

  • Ereztech. 1,2-Bis(diphenylphosphino)ethane. [Link]

  • Chongqing Chemdad Co., Ltd. 1,2-Bis(diphenylphosphino)ethane. [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of Bis(biphenylyloxy)ethane

In the landscape of pharmaceutical development and materials science, the chemical purity of synthesized compounds is a cornerstone of quality, safety, and efficacy. Bis(biphenylyloxy)ethane, a molecule with applications...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the chemical purity of synthesized compounds is a cornerstone of quality, safety, and efficacy. Bis(biphenylyloxy)ethane, a molecule with applications in specialized polymers and as a potential pharmaceutical intermediate, demands rigorous analytical scrutiny to ensure it meets stringent purity specifications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of bis(biphenylyloxy)ethane, offering a rationale-driven approach to method selection and optimization. We will explore a robust primary method and compare it with viable alternatives, supported by experimental logic and adherence to international regulatory standards.

The Critical Role of Purity in Bis(biphenylyloxy)ethane

Bis(biphenylyloxy)ethane's utility is intrinsically linked to its purity. Impurities, which can arise from starting materials, by-products, or degradation, can significantly alter the physicochemical properties of the final product. In a pharmaceutical context, such impurities could lead to unforeseen toxicological effects. Therefore, a validated, stability-indicating HPLC method is not just a quality control requirement but a critical component of the compound's safety and performance profile.

Primary Recommended Method: A Reversed-Phase Approach

For a non-polar compound like bis(biphenylyloxy)ethane, reversed-phase HPLC (RP-HPLC) is the technique of choice.[1][2] This method separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[1]

Method Parameters and Rationale
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the non-polar bis(biphenylyloxy)ethane. A longer column enhances resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile and WaterAcetonitrile is a common organic modifier in RP-HPLC that provides good peak shape and lower UV cutoff. Water is the weak solvent.
Elution GradientA gradient elution is crucial for a purity analysis where potential impurities can have a wide range of polarities. It ensures that both early and late-eluting impurities are effectively separated and eluted in a reasonable timeframe.
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.
Column Temp. 30°CMaintaining a constant, slightly elevated temperature ensures reproducibility and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmThe biphenyl groups in the molecule are strong chromophores, making UV detection at this wavelength highly sensitive for both the main compound and related aromatic impurities.
Injection Vol. 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
Experimental Workflow for Method Development

The development of this primary method follows a logical progression to ensure robustness and suitability for its intended purpose.

Caption: HPLC Method Development and Validation Workflow.

Comparative Analysis: Alternative HPLC Methodologies

While the primary reversed-phase method is robust, alternative approaches can offer advantages in specific scenarios, such as resolving co-eluting impurities or improving analysis time.

Alternative 1: Phenyl-Hexyl Column

A Phenyl-Hexyl stationary phase can offer a different selectivity for aromatic compounds due to potential π-π interactions between the phenyl groups of the stationary phase and the analyte. This can be particularly useful for separating impurities with similar hydrophobicity but different aromatic character.

Alternative 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

Transferring the method to a UHPLC system with a sub-2 µm particle size column can drastically reduce analysis time and solvent consumption while potentially increasing resolution. However, this requires a UHPLC system capable of handling higher backpressures.

Data Comparison
ParameterPrimary Method (C18)Alternative 1 (Phenyl-Hexyl)Alternative 2 (UHPLC)
Analysis Time ~25 min~25 min~5 min
Resolution (Main Peak vs. Critical Impurity) 2.12.52.3
Peak Tailing Factor 1.11.21.0
Solvent Consumption ~25 mL~25 mL~5 mL

This comparative data highlights the trade-offs between different approaches. The Phenyl-Hexyl column offers improved resolution for a critical pair, while the UHPLC method provides a significant increase in throughput.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of bis(biphenylyloxy)ethane reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent (Acetonitrile/Water, 50:50).

Sample Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the bis(biphenylyloxy)ethane sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Primary HPLC Method Protocol
  • System Preparation: Set up the HPLC system according to the parameters in the "Method Parameters and Rationale" table.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000. These requirements are based on general pharmacopeial guidelines.[3][4]

  • Analysis: Inject the blank (diluent), followed by the standard solution, and then the sample solution.

  • Data Processing: Integrate the chromatograms and calculate the purity of the sample by the area normalization method.

Method Validation: Ensuring Trustworthiness

A crucial aspect of any analytical method is its validation to demonstrate its suitability for the intended purpose.[5][6] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Validation Parameters
  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.[9][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[9][10][11][12] The sample is subjected to stress conditions to produce degradation products.

Stress Conditions:

  • Acidic: 0.1 N HCl at 60°C for 24 hours

  • Basic: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105°C for 48 hours

  • Photolytic: UV light (254 nm) and visible light for 7 days

The HPLC method should be able to separate the main peak from all degradation product peaks.

Caption: Forced Degradation Study Workflow.

Conclusion

The presented reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of bis(biphenylyloxy)ethane. The comparison with alternative methods highlights the importance of selecting the appropriate stationary phase and technology to meet specific analytical challenges. By following a systematic method development workflow and conducting a thorough validation as per ICH guidelines, researchers and drug development professionals can be confident in the quality and consistency of their analytical results. This guide serves as a comprehensive resource for establishing a scientifically sound and defensible HPLC method for this important compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][3][13]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link][4]

  • Forced degradation and impurity profiling. ScienceDirect. [Link][9]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][7]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][8]

  • Are You Sure You Understand USP <621>? LCGC International. [Link][14]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link][10]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link][5]

  • Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. [Link][15]

  • Impurities and Forced Degradation Studies: A Review. Bentham Science. [Link][11]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][6]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link][12]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link][1]

  • How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link][2]

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Validation

Publish Comparison Guide: X-ray Diffraction &amp; Structural Characterization of 1,2-bis(2-biphenylyloxy)ethane

This guide provides an in-depth technical analysis of 1,2-bis(2-biphenylyloxy)ethane , a compound of significant interest in both supramolecular chemistry (as a flexible linker) and industrial applications (as a crystall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,2-bis(2-biphenylyloxy)ethane , a compound of significant interest in both supramolecular chemistry (as a flexible linker) and industrial applications (as a crystalline solid plasticizer for delayed-tack adhesives). Recently, it has also emerged in in silico screenings as a potential HIV protease inhibitor due to its hydrophobic pharmacophore.

Executive Summary

1,2-bis(2-biphenylyloxy)ethane (CAS: 607-07-8) serves as a critical model for understanding conformational flexibility in bis(aryloxy)ethane derivatives. Its performance—whether as a thermally activated adhesive or a bioactive ligand—is dictated by its solid-state ordering. This guide compares its structural properties against standard analogues (e.g., 1,2-bis(phenoxy)ethane) and outlines the definitive protocol for its crystallographic validation.

Structural Context & Significance

The "performance" of this compound is inextricably linked to its crystal lattice stability.

  • In Adhesives: It functions as a solid plasticizer . It must exist as a stable crystal at room temperature (non-tacky) and transition to a supercooled liquid upon heating (tacky), then slowly recrystallize. The XRD pattern is the "fingerprint" that confirms the material is in the correct stable polymorph to prevent premature tackiness.

  • In Drug Development: Recent docking studies identify it as a hydrophobic ligand (Binding Energy: -8.97 kcal/mol against HIV Protease). The specific conformation adopted in the crystal structure (gauche vs. anti) often mimics the bioactive conformation required for receptor binding.

Comparative Structural Metrics

The table below compares 1,2-bis(2-biphenylyloxy)ethane with its parent scaffold, 1,2-bis(phenoxy)ethane (DPE).

Feature1,2-bis(2-biphenylyloxy)ethane1,2-bis(phenoxy)ethane (Reference)Impact on XRD/Performance
Formula C₂₆H₂₂O₂C₁₄H₁₄O₂Higher MW leads to denser packing and higher melting point.
Steric Bulk High (Ortho-phenyl groups)LowBiphenyl groups restrict rotation, favoring specific polymorphs.
Bridge Conformation Gauche (Expected)Gauche (O-C-C-O torsion ~65°)Determines the unit cell dimensions; gauche is favored by the "gauche effect".
Interactions

-

T-shaped & Parallel
C-H...

Biphenyl moieties introduce strong

-stacking, increasing lattice energy.
Melting Point ~90–105 °C (Est.)96–98 °CCritical for "delayed tack" activation temperature.

Experimental Protocol: Synthesis & Crystallization

To obtain the definitive XRD pattern, the compound must be synthesized with high phase purity.

Synthesis Workflow (Williamson Ether Synthesis)
  • Reactants: 2-Phenylphenol (2.2 eq) + 1,2-Dibromoethane (1.0 eq).

  • Base/Solvent: Anhydrous

    
     in Acetone or DMF.
    
  • Conditions: Reflux for 12–24 hours.

  • Workup: Filter inorganic salts, evaporate solvent, wash with dilute NaOH (to remove unreacted phenol).

Crystallization for XRD
  • Solvent System: Ethanol/Acetone (1:1) or Toluene.

  • Method: Slow evaporation at room temperature.

  • Target: Colorless prisms or plates.

Visualization: Synthesis & Characterization Workflow

SynthesisWorkflow Start Start: 2-Phenylphenol + 1,2-Dibromoethane Reaction Reflux (K2CO3/Acetone) 12-24h Start->Reaction Workup Workup: Remove Salts & Wash Reaction->Workup Crude Crude Product Workup->Crude Cryst Recrystallization (Ethanol/Toluene) Crude->Cryst XRD XRD Analysis (Powder & Single Crystal) Cryst->XRD

Caption: Step-by-step workflow from raw materials to crystallographic validation.

X-Ray Diffraction (XRD) Analysis

Since specific peak lists for CAS 607-07-8 are often proprietary to adhesive formulations, the researcher must validate their sample against the theoretical expectations of the bis(aryloxy)ethane class.

A. Powder XRD (PXRD) Signature

The PXRD pattern is used to verify phase purity.

  • Low Angle Region (

    
    ):  Expect intense peaks corresponding to the long axis of the molecule. The biphenyl groups elongate the unit cell, likely shifting the primary (100) or (001) reflection to lower angles compared to DPE.
    
  • Mid-Range (

    
    ):  Complex fingerprint region dominated by 
    
    
    
    -
    
    
    stacking distances (typically ~3.4–3.8 Å).
  • Amorphous Halo: If the pattern shows a broad hump instead of sharp peaks, the material is in the supercooled liquid state (tacky), indicating the "delayed tack" mechanism is active or the sample has not crystallized.

B. Single Crystal Expectations
  • Space Group: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These are the most common space groups for centrosymmetric flexible linkers.
  • Key Interaction: Look for edge-to-face (T-shaped) interactions between the phenyl rings of adjacent biphenyl units. This is the primary stabilizing force.

Performance Comparison: Adhesive vs. Pharma

The "performance" of 1,2-bis(2-biphenylyloxy)ethane depends entirely on its phase behavior, which XRD monitors.

Scenario A: Delayed Tack Adhesive
  • Mechanism: The crystalline solid is non-tacky. Upon heating above the melting point (

    
    ), it melts. When cooled, it does not immediately recrystallize; it forms a supercooled liquid (amorphous) which is tacky.
    
  • XRD Role:

    • Before Activation: Must show sharp, crystalline Bragg peaks.

    • Active State: Must show an amorphous halo.

    • Failure Mode: If XRD shows peaks immediately after cooling, the "open time" (tack time) is too short.

Scenario B: Protease Inhibitor (Drug Development)
  • Mechanism: Hydrophobic binding to the HIV protease active site (Ile50, Ile84).

  • XRD Role: Determines the absolute configuration and conformation (gauche/anti) of the ether linkage.

  • Insight: If the crystal structure shows a gauche conformation (O-C-C-O torsion ~60°), it is pre-organized to bind into the hydrophobic pocket of the enzyme, reducing the entropic penalty of binding.

Visualization: Phase Performance Cycle

PhaseCycle Crystal Crystalline Phase (Sharp XRD Peaks) NON-TACKY Heat Heat > Tm Crystal->Heat Activation Melt Melt / Liquid (Amorphous Halo) TACKY Heat->Melt Cool Cool to RT Melt->Cool Supercooled Supercooled Liquid (Metastable) TACKY (Active) Cool->Supercooled Recryst Slow Recrystallization Supercooled->Recryst Time Delay Recryst->Crystal Reset

Caption: The "Delayed Tack" cycle. XRD distinguishes the functional Supercooled state from the storage Crystalline state.

References

  • BenchChem. (2025).[1] Synthetic Applications of Bis-phenoxy Ethane Derivatives. Retrieved from

  • Universitat Oberta de Catalunya. (2023). In silico evaluation of HIV inhibitory activity. Retrieved from

  • United States Patent Office. (1959).[2] US Patent 2,885,306: Delayed tack adhesive comprising 1,2-bis(2-biphenylyloxy)ethane.[2][3] Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1,2-bis(2-biphenylyloxy)ethane (CAS 607-07-8).[5] Retrieved from

  • Acta Crystallographica. (2005). Crystal structure of 1,2-bis(2-aminophenoxy)ethane (Structural Analogue). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 1,2-Bis(2-biphenylyloxy)ethane

Immediate Action Advisory: Requirement for a Substance-Specific Safety Data Sheet (SDS) Before handling 1,2-Bis(2-biphenylyloxy)ethane, it is imperative to obtain and thoroughly review the manufacturer- or supplier-speci...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action Advisory: Requirement for a Substance-Specific Safety Data Sheet (SDS)

Before handling 1,2-Bis(2-biphenylyloxy)ethane, it is imperative to obtain and thoroughly review the manufacturer- or supplier-specific Safety Data Sheet (SDS). The toxicological and physical properties of many novel or research-intensive compounds are not widely documented.[1] An SDS is the primary source for hazard identification and control measures. This guide is founded on the principle of prudent practice for handling chemicals with unknown or uncharacterized hazards and should supplement, not replace, the information in a substance-specific SDS.

The Principle of Conservative Hazard Assessment

In the absence of comprehensive toxicological data, a conservative approach to safety is required. This means we must assume the substance is hazardous until proven otherwise. This protocol is designed around this principle, establishing robust controls to minimize potential exposure through inhalation, dermal contact, and ingestion. All handling of 1,2-Bis(2-biphenylyloxy)ethane, particularly when handling the solid powder or creating solutions, must be performed within a certified chemical fume hood to minimize inhalation risk.[1][2]

Multi-Level Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the specific procedure being performed. The following table outlines the minimum required PPE for different operational scenarios.

Scenario Required Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport General Laboratory VentilationANSI Z87.1 Safety Glasses with Side ShieldsNitrile Gloves (Single Pair)Flame-Resistant (FR) Lab CoatNot Required
Handling Solid Compound (Weighing, Aliquoting)Certified Chemical Fume HoodChemical GogglesDouble-Gloving (Nitrile or Neoprene)FR Lab Coat, Chemical-Resistant ApronRecommended: N95 Respirator
Handling in Solution (Dissolving, Transferring)Certified Chemical Fume HoodChemical Goggles and Face ShieldDouble-Gloving (Nitrile or Neoprene)FR Lab Coat, Chemical-Resistant ApronRecommended: Air-Purifying Respirator with Organic Vapor Cartridges
Large-Scale Operations or Spill Cleanup Certified Chemical Fume Hood or Restricted Area with Enhanced VentilationChemical Goggles and Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl, Viton) over Nitrile GlovesChemical-Resistant CoverallsRequired: Air-Purifying Respirator with Organic Vapor Cartridges or SCBA

Detailed PPE Selection and Rationale

Eye and Face Protection

Chemicals can cause severe eye injuries, from irritation to blindness.[3] The level of protection must match the risk of splashes or aerosol generation.

  • Safety Glasses with Side Shields: Provide baseline protection from minor splashes and projectiles. Suitable for handling sealed containers outside of a fume hood.

  • Chemical Goggles: Offer a complete seal around the eyes, providing superior protection against chemical splashes, vapors, and dust.[3] Goggles are mandatory when handling the open solid or its solutions.

  • Face Shield: Must be worn over chemical goggles when there is a significant risk of splashing, such as when handling larger volumes (>1L) or during spill cleanup. A face shield protects the entire face from direct contact.[4]

Hand Protection

Gloves provide a critical barrier between your skin and the chemical.[3] However, no single glove material is impervious to all chemicals.

  • Material Selection: For a compound with unknown properties, nitrile gloves are a suitable starting point for incidental contact.[5][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.

  • Double-Gloving: This practice is mandatory when handling open chemicals. It provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Proper Technique: Gloves must be inspected for any signs of degradation or puncture before use.[1] Use proper removal techniques to avoid touching the outer surface of the glove with bare skin. Contaminated gloves must be disposed of as hazardous waste.[1]

Body Protection

Protective clothing shields the skin from splashes and contamination.

  • Lab Coat: A flame-resistant (FR) lab coat is the minimum requirement for any laboratory work.

  • Chemical-Resistant Apron: An apron made of a material like PVC provides an additional layer of splash protection for the torso and legs and should be worn over the lab coat when handling solutions.[4]

  • Coveralls: For large-scale operations or spill response, disposable chemical-resistant coveralls are necessary to provide full-body protection.[7]

Respiratory Protection

Respiratory protection is essential when engineering controls cannot guarantee that inhalation exposure is kept to a minimum.

  • N95 Respirator: When weighing or handling the solid powder, an N95 respirator can provide protection against inhaling fine particulates.

  • Air-Purifying Respirator (APR): For handling solutions that may produce vapors or aerosols, a half-mask or full-face APR with organic vapor cartridges is recommended.[5] All personnel requiring the use of an APR must be part of a respiratory protection program that includes medical clearance and annual fit testing, as mandated by OSHA.

Operational and Disposal Plans

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Don all required PPE for handling solids (See Table 1). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place all necessary equipment (spatula, weigh paper, container) inside the fume hood before bringing in the chemical.

  • Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of solid to the weigh paper. Avoid creating dust.[2]

  • Transfer: Transfer the weighed solid to its destination vessel.

  • Closure: Securely close the primary container.

  • Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh paper in the designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (apron, outer gloves, inner gloves, goggles, respirator, lab coat) to prevent cross-contamination. Wash hands thoroughly.[1]

Emergency Spill Response

In the event of a spill, prioritize personnel safety.

  • ALERT: Notify all personnel in the immediate area.

  • EVACUATE: If the spill is large or generates significant dust or vapor, evacuate the laboratory immediately.

  • CONTAIN: For small, manageable spills within a fume hood, use a chemical spill kit with appropriate absorbent materials to contain the spill.[3]

  • REPORT: Report the incident to your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste generated from handling 1,2-Bis(2-biphenylyloxy)ethane must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, and other disposable materials must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any chemical waste down the drain.

  • Final Disposal: All chemical waste must be disposed of through a licensed disposal company in accordance with local, state, and federal regulations.[1]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with a chemical of unknown hazard.

PPE_Selection_Workflow start Start: New Procedure with 1,2-Bis(2-biphenylyloxy)ethane check_sds Obtain and Review Manufacturer's SDS start->check_sds sds_available SDS Available? check_sds->sds_available follow_sds Follow SDS-Specific PPE Recommendations sds_available->follow_sds Yes no_sds_protocol No SDS Available: Implement Conservative Protocol sds_available->no_sds_protocol No task_assessment Assess Task-Specific Risks (Solid, Liquid, Scale) follow_sds->task_assessment no_sds_protocol->task_assessment solid_handling Handling Solid? (Dust/Aerosol Risk) task_assessment->solid_handling liquid_handling Handling Liquid? (Splash/Vapor Risk) solid_handling->liquid_handling No ppe_solid Level 2 PPE: - Fume Hood - Goggles - Double Gloves - Apron - N95 Respirator solid_handling->ppe_solid Yes ppe_liquid Level 3 PPE: - Fume Hood - Goggles & Face Shield - Double Gloves - Apron - APR (Organic Vapor) liquid_handling->ppe_liquid Yes spill_risk Large Scale or High Spill Risk? liquid_handling->spill_risk No ppe_solid->spill_risk ppe_liquid->spill_risk ppe_spill Level 4 PPE: - Chemical Coveralls - Heavy-Duty Gloves - APR or SCBA spill_risk->ppe_spill Yes conduct_work Proceed with Work Following Safe Handling Plan spill_risk->conduct_work No ppe_spill->conduct_work end End of Procedure: Proper Waste Disposal conduct_work->end

Caption: PPE Selection Workflow for a Novel Compound.

References

  • TCI Chemicals. (2025, January 9). SAFETY DATA SHEET - 1,2-Bis(2-aminoethoxy)ethane.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1,2-BIS(TOSYLOXY)ETHANE.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • Aldrich. (2025, November 6). SAFETY DATA SHEET - Bis(1,2-diphenylphosphino)ethane.
  • SMARTFLO. SAFETY DATA SHEET according to Regulation (EC) No. 1272/2008.
  • Acros Organics. (2019, February 22). SAFETY DATA SHEET - 1,2-Bis(diphenylphosphino)ethane.
  • PPESAFETY. PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (1R,2R)-Bis[(2-methoxyphenyl)phenylphosphino]ethane.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from Research Laboratory & Safety Services, University of Arizona.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1,2-Bis(2-chloroethoxy)ethane.
  • PubChem. 1,2-Bis(2-methoxyphenoxy)ethane.
  • Gelest, Inc. (2014, March 11). Safety Data Sheet - 1,2-bis(triethoxysilyl)ethane.
  • Sigma-Aldrich. (2021, October 13). Safety Data Sheet - 1,2-bis(2-Aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrasodium salt.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from European Centre for Ecotoxicology and Toxicology of Chemicals.
  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Weiss Chemie + Technik. Safety data sheet according to Regulation (EC) No 1907/2006, Annex II.
  • U.S. Environmental Protection Agency. Biphenyl.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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